D-Ribose, 2-O-methyl-
Description
Definition and Molecular Context of 2′-O-methylation on Ribonucleic Acids
2'-O-methylation is a post-transcriptional modification where a methyl group (-CH3) is enzymatically added to the 2'-hydroxyl (-OH) group of the ribose moiety within a ribonucleotide. nih.gov This seemingly minor alteration, converting a hydroxyl to a methoxy (B1213986) group, can occur on any of the four standard nucleotides: adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114). the-innovation.org The resulting modified nucleoside is referred to as a 2'-O-methylated ribonucleoside (Nm). nih.gov
This modification is catalyzed by a class of enzymes known as 2'-O-methyltransferases, which utilize S-adenosylmethionine (SAM) as the methyl donor. numberanalytics.com The presence of the methyl group at the 2' position has significant stereochemical and biophysical consequences. It enhances the hydrophobicity of the RNA molecule and provides steric hindrance, which in turn influences the sugar pucker conformation, favoring the C3'-endo form characteristic of A-form RNA duplexes. nih.govoup.com This conformational preference contributes to the stabilization of RNA helical structures and protects the phosphodiester backbone from nuclease-mediated degradation. nih.govcd-genomics.com
Table 1: Comparison of Unmodified and 2'-O-methylated Ribose
| Feature | Unmodified Ribose | 2'-O-methylated Ribose (D-Ribose, 2-O-methyl-) |
| Chemical Group at 2' Position | Hydroxyl (-OH) | Methoxy (-OCH3) |
| Conformational Preference | C2'-endo or C3'-endo | Predominantly C3'-endo |
| Susceptibility to Hydrolysis | More susceptible | More resistant |
| Structural Impact | Less stable helical structures | Stabilizes A-form RNA duplexes |
Historical Perspective on the Discovery and Initial Characterization of 2′-O-methylation
The journey to understanding 2'-O-methylation began with early investigations into the composition and structure of RNA. Initial observations of this modification were made in highly abundant and stable RNA species, namely ribosomal RNA (rRNA) and transfer RNA (tRNA). numberanalytics.com For a considerable period, the detection and mapping of Nm sites posed a significant technical challenge. nih.gov
Early methods for identifying 2'-O-methylation often involved the complete hydrolysis of RNA and subsequent analysis of the resulting nucleosides. nih.gov For instance, one approach involved total RNA hydrolysis with perchloric acid and measuring the released methanol (B129727) to quantify the extent of 2'-O-methylation. nih.gov Another technique relied on the resistance of the 2'-O-methylated linkage to alkaline hydrolysis, which cleaves unmodified phosphodiester bonds. This property allowed for the selective enrichment and analysis of methylated fragments. cd-genomics.com
A significant breakthrough in the study of 2'-O-methylation was the discovery that reverse transcriptase enzymes are often stalled or paused at a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). nih.gov This observation paved the way for primer extension-based methods to map Nm sites with greater precision. The development of high-throughput sequencing techniques, such as RiboMethSeq, further revolutionized the field by enabling the transcriptome-wide quantification of 2'-O-methylation levels. wikipedia.org
The discovery of the enzymatic machinery responsible for this modification, including both standalone methyltransferases and the box C/D small nucleolar RNA (snoRNA)-guided ribonucleoprotein complexes, was another pivotal moment. nih.govnih.gov This uncovered the sophisticated mechanisms that ensure the site-specific methylation of hundreds of residues, particularly in rRNAs. nih.gov
Pervasiveness and Evolutionary Conservation of 2′-O-methylation in Biological Systems
2'-O-methylation is not a rare or specialized modification; rather, it is a ubiquitous feature of the RNA world, found in all three domains of life: Archaea, Bacteria, and Eukarya. nih.gov Its presence has been documented in a vast array of RNA molecules, highlighting its fundamental importance in cellular processes. the-innovation.orgnih.gov
This modification is particularly abundant in stable non-coding RNAs such as:
Ribosomal RNA (rRNA): Contains numerous 2'-O-methylated sites, with approximately 55 identified in yeast and over 100 in humans. wikipedia.org Many of these sites are clustered in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding site. oup.com
Transfer RNA (tRNA): Features 2'-O-methylation, which contributes to its structural integrity and function in protein synthesis. nih.govnumberanalytics.com
Small nuclear RNA (snRNA): Components of the spliceosome, the machinery responsible for pre-mRNA splicing, are also subject to 2'-O-methylation. nih.govnumberanalytics.com
Small nucleolar RNA (snoRNA): These RNAs themselves can be modified, in addition to guiding the methylation of other RNAs. the-innovation.org
More recently, 2'-O-methylation has been identified in other classes of RNA, including:
Messenger RNA (mRNA): Found at the 5' cap structure (cap1 and cap2) in higher eukaryotes and also at internal positions within the coding sequence. nih.govmdpi.com
MicroRNA (miRNA) and small-interfering RNA (siRNA): In plants, these small regulatory RNAs are often methylated at their 3' end. nih.gov
PIWI-interacting RNA (piRNA): These small non-coding RNAs involved in transposon silencing are also 2'-O-methylated at their 3' termini in animals. nih.govthe-innovation.org
Viral RNA: Many viruses utilize 2'-O-methylation to mimic host RNA and evade the innate immune system. cd-genomics.com
The evolutionary conservation of 2'-O-methylation is a strong indicator of its critical biological roles. pnas.org A significant number of 2'-O-methylation sites in rRNA are conserved from yeast to humans, underscoring their importance in the fundamental process of translation. pnas.org For example, out of 53 such sites in yeast rRNA, 38 are conserved in humans. pnas.org The enzymes responsible for this modification, the 2'-O-methyltransferases, also show remarkable evolutionary conservation. mdpi.com For instance, the fibrillarin family of methyltransferases, a key component of the snoRNP complex, is highly conserved from prokaryotes to eukaryotes. mdpi.com This deep evolutionary history suggests that 2'-O-methylation was likely present in the Last Universal Common Ancestor (LUCA) and has since diversified to participate in a wide range of cellular regulatory mechanisms. mdpi.com
Table 2: Distribution of 2'-O-methylation Across Different RNA Types
| RNA Type | Location of 2'-O-methylation | Known or Proposed Function |
| rRNA | Functionally important domains (e.g., peptidyl transferase center) | Ribosome stability, translation regulation pnas.orgnumberanalytics.com |
| tRNA | Various positions, including the anticodon loop | Structural stability, translation fidelity nih.govnumberanalytics.com |
| snRNA | Within the spliceosome components | Splicing regulation numberanalytics.comnumberanalytics.com |
| mRNA | 5' cap and internal sites | RNA stability, translation efficiency, splicing nih.govresearchgate.net |
| miRNA/siRNA | 3' end (in plants) | Stability and function nih.gov |
| piRNA | 3' end (in animals) | Biogenesis and stability the-innovation.org |
| Viral RNA | Throughout the genome | Evasion of host immune response cd-genomics.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6-/m1/s1 |
InChI Key |
ALNDFFUAQIVVPG-NGJCXOISSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of 2′ O Methylation
Ubiquitous Presence Across Domains of Life (Archaea, Bacteria, Eukarya)
2′-O-methylation is one of the most common RNA modifications and is found in numerous cellular RNAs from species belonging to all three domains of life: Archaea, Bacteria, and Eukarya. nih.govspringernature.comspringernature.comoup.com This broad distribution highlights its ancient evolutionary origins and fundamental importance. While the enzymatic machinery for introducing this modification can differ—stand-alone protein enzymes are common in Bacteria, whereas guide-RNA-dependent complexes (snoRNPs) are the primary mechanism in Archaea and Eukarya—the resulting chemical modification is identical. nih.govoup.com In Archaea, particularly hyperthermophiles, 2′-O-methylation is abundant, which is thought to contribute to the structural stability of RNA at high temperatures. nih.govplos.org In Bacteria, these modifications are less frequent but play critical roles, including in stress responses and evading host immune systems. nih.govasm.orgoup.com Eukaryotes exhibit extensive 2′-O-methylation, especially in ribosomal RNA, which is crucial for ribosome biogenesis and function. nih.gov
Distribution in Major RNA Species
2′-O-methylation is not uniformly distributed across all RNA types; instead, it is found in specific locations within various major RNA species where it performs distinct functions. This modification is present on all four nucleotides (Adenosine, Guanosine (B1672433), Cytidine, and Uridine) and has been identified in a wide array of RNA molecules. northwestern.edu
Transfer RNA also contains several 2′-O-methylated nucleosides, although they are less numerous than in rRNA. nih.govnih.govwikipedia.org These modifications are typically found in the D-loop and the anticodon loop of the tRNA molecule. plos.orgoup.com For instance, in E. coli, three positions in tRNAs are known to be 2′-O-methylated: the highly conserved G18 in the D-loop, and positions 32 and 34 in the anticodon loop. oup.com The methylation at position G18 (Gm18) is particularly interesting as it has been shown to suppress the activation of the innate immune response in mammals. asm.orgnih.gov In general, 2′-O-methylation in tRNA contributes to its structural stability, protecting it from nuclease degradation and ensuring the correct tertiary structure necessary for its function in translation. plos.org Studies in yeast have implicated tRNA 2'-O-ribose methylation as a strategy for recovery from oxidative stress. plos.org
While historically known for its abundance in non-coding RNAs, 2′-O-methylation is also present in messenger RNA. In higher eukaryotes, the first and sometimes the second nucleotide of an mRNA molecule, adjacent to the 5' cap, is typically 2′-O-methylated. nih.gov This cap-adjacent methylation is crucial for distinguishing self-mRNA from foreign RNA, thereby preventing an innate immune response. oup.com More recently, the presence of internal 2′-O-methylation sites within the coding sequences of mRNAs has been reported in human and mouse cells. nih.govnih.gov The levels of these internal modifications appear to be dynamic and much lower (sub-stoichiometric) compared to those in rRNA. nih.gov Research suggests that these internal mRNA methylations, potentially catalyzed by Fibrillarin, may influence mRNA stability and translation efficiency. nih.gov
The landscape of 2′-O-methylation extends to other small non-coding RNAs. Small nucleolar RNAs (snoRNAs) of the C/D box family are themselves not only guides for the 2′-O-methylation of other RNAs like rRNA and snRNA but can also contain this modification. northwestern.eduwikipedia.org In the realm of RNA interference, the 3′-terminal nucleotide of plant microRNAs (miRNAs) and animal Piwi-interacting RNAs (piRNAs) is 2′-O-methylated. nih.gov This terminal modification is critical for the stability of these small RNAs, protecting them from degradation by exonucleases and ensuring their proper function in gene silencing pathways. nih.gov
| RNA Species | Primary Location of 2'-O-methylation | Key Functions Associated with Methylation |
| rRNA | Functionally important regions (e.g., peptidyl transferase center, decoding site) | Ribosome biogenesis, folding, stability, and translational regulation |
| tRNA | D-loop (e.g., G18) and anticodon loop (e.g., positions 32, 34) | Structural stability, nuclease resistance, translational fidelity, stress response, and immune evasion |
| mRNA | 5' cap-adjacent nucleotides and internal coding sequences | Self vs. non-self discrimination (innate immunity), mRNA stability, and translation efficiency |
| snRNA | Core components of the spliceosome (U1, U2, U4, U5, U6) | snRNP assembly, stability, and regulation of pre-mRNA splicing |
| sncRNA | 3'-terminal nucleotide (plant miRNAs, animal piRNAs) | Stability against degradation and proper functioning in gene silencing |
Viral RNA 2′-O-methylation
A critical role of 2′-O-methylation has been identified in the life cycle of many viruses, where it serves as a molecular mimicry mechanism to evade the host's innate immune system. Viruses utilize this RNA modification to make their RNA appear as "self" to the host cell, thereby avoiding detection by pattern recognition receptors (PRRs) that are responsible for sensing foreign nucleic acids.
The host innate immune system relies on sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (Mda5) to detect viral RNA, which often possesses a 5′-triphosphate group, a feature absent in host cytosolic RNAs. Upon detection of viral RNA, these sensors trigger a signaling cascade that leads to the production of type I interferons and the establishment of an antiviral state.
Many viruses have evolved mechanisms to cap their RNA transcripts, similar to host mRNAs, to avoid this immune surveillance. A key feature of the eukaryotic mRNA cap is the methylation of the first and sometimes the second nucleotide at the 2′-hydroxyl group of the ribose. Viruses, including coronaviruses like SARS-CoV-2, flaviviruses, and retroviruses like HIV, have acquired their own methyltransferases or co-opt host enzymes to 2′-O-methylate their RNA.
This viral RNA 2′-O-methylation has a dual function in immune evasion. Firstly, it directly blocks the recognition of viral RNA by PRRs. For instance, studies on coronaviruses have shown that the absence of 2′-O-methylation leads to increased recognition by Mda5, resulting in a more potent interferon response and attenuation of the virus. Secondly, this modification helps the virus to resist the action of interferon-stimulated genes (ISGs) that have antiviral activities.
The table below summarizes key research findings on the role of 2′-O-methylation in various viruses.
Enzymatic Mechanisms and Biogenesis of 2′ O Methylation
Overview of 2′-O-methyltransferase Enzyme Families
2'-O-methyltransferases are broadly classified into several families based on their structural features and catalytic domains. A primary classification divides S-adenosyl-L-methionine (SAM)-dependent methyltransferases into at least five structural classes, with the vast majority of tRNA methyltransferases belonging to Class I or Class IV. nih.gov
Class I Methyltransferases : These enzymes are characterized by a Rossmann-fold domain that accommodates the SAM cofactor. nih.gov This family is extensive and includes enzymes that methylate a wide variety of substrates, including RNA.
Class IV Methyltransferases (SPOUT superfamily) : This class is distinguished by a catalytic domain featuring a deep trefoil knot formed by the folding of three β-strands. nih.gov TrmH (the bacterial equivalent of Trm3) is a member of this superfamily. oup.com
Fibrillarin Superfamily : Fibrillarin is the catalytic engine of the snoRNA-guided methylation machinery. It is a highly conserved S-adenosyl-L-methionine-dependent methyltransferase with the ability to methylate both RNA and proteins. medchemexpress.comebi.ac.uk
These enzyme families have evolved to recognize specific RNA substrates and execute methylation with high fidelity, contributing to the structural stability and functional diversity of RNA.
Stand-alone Methyltransferase Pathways
In contrast to the guided mechanism, stand-alone methyltransferases recognize their specific RNA substrates directly through their own protein structure, without the need for an RNA guide. These enzymes are responsible for a significant number of 2'-O-methylation events, particularly in transfer RNA (tRNA).
Several key stand-alone 2'-O-methyltransferases have been characterized, each with specific targets and cellular roles.
Trm3 : In Saccharomyces cerevisiae, the Trm3 protein catalyzes the 2'-O-methylation of guanosine (B1672433) at position 18 (Gm18) in the D-loop of several tRNAs, including tRNALeu, tRNAHis, tRNATyr, tRNASer, and tRNATrp. nih.govoup.com This modification is highly specific to position 18 and is dependent on the mature conformation of the tRNA substrate. nih.gov
Trm7 : The yeast methyltransferase Trm7 is responsible for the 2'-O-methylation of residues at positions 32 and 34 in the anticodon loop of tRNA. nih.gov Trm7 functions as part of a complex, associating with different partner proteins to achieve methylation at these distinct sites.
Trm13 : Yeast Trm13 is responsible for 2'-O-methylation at position 4 in the acceptor stem of tRNAGly(GCC), tRNAPro(UGG), and tRNAHis(GUG). nih.govnih.gov This modification is unique as it occurs within a duplex region of the tRNA. nih.gov Trm13 represents a distinct family of methyltransferases with no significant sequence similarity to other known MTases. nih.gov
Trm44 : The Trm44 protein in yeast specifically methylates uridine (B1682114) at position 44 (Um44) in the variable loop of tRNASer species. nih.gov This modification is crucial for stabilizing the structure of these tRNAs. nih.gov
Spb1/FTSJ3 : Spb1 is the yeast homolog of the human FTSJ3. It functions as an rRNA methyltransferase involved in the maturation of the large ribosomal subunit (60S). Spb1 specifically catalyzes the 2'-O-methylation of G2922 in the A-site loop of the 25S rRNA. This late modification event is proposed to act as a checkpoint in ribosome biogenesis.
Table 1: Characterization of Specific Stand-alone 2'-O-methyltransferases
| Enzyme | Organism | Substrate RNA | Modification Site | Cellular Role |
|---|---|---|---|---|
| Trm3 | S. cerevisiae | tRNA | Guanosine-18 (Gm18) | tRNA structure and function |
| Trm7 | S. cerevisiae | tRNA | Position 32 and 34 | Translational fidelity |
| Trm13 | S. cerevisiae | tRNA | Position 4 | tRNA structure and function |
| Trm44 | S. cerevisiae | tRNASer | Uridine-44 (Um44) | tRNA stabilization |
| Spb1/FTSJ3 | Yeast/Human | rRNA | G2922 (yeast 25S) | Ribosome biogenesis checkpoint |
The substrate specificity of stand-alone methyltransferases is determined by their unique three-dimensional structures, which allow them to recognize specific sequences and structural motifs within their target RNA molecules. For instance, Trm13 demonstrates high specificity by binding its substrate tRNAs (like tRNAHis and tRNAGly) with high affinity (KD values of 85-100 nM), while showing very poor binding to non-substrate tRNAs (KD > 1 µM). nih.gov Similarly, Trm3's activity is highly dependent on the correct three-dimensional folding of the mature tRNA. nih.gov
The catalytic mechanism for these enzymes generally involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). The RNA substrate binds to the enzyme, positioning the target 2'-hydroxyl group within the active site. A nucleophilic attack from the 2'-hydroxyl group on the methyl group of SAM results in the formation of a 2'-O-methyl ether and the release of S-adenosyl-L-homocysteine (SAH). This reaction is often facilitated by conserved residues within the enzyme's active site that help to deprotonate the 2'-hydroxyl, enhancing its nucleophilicity.
Small Nucleolar RNA (snoRNA)-Guided Methylation via C/D Box snoRNPs
The second major pathway for 2'-O-methylation involves a complex molecular machine known as the C/D box small nucleolar ribonucleoprotein (snoRNP). This mechanism is responsible for the vast majority of 2'-O-methylations in ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs).
C/D box snoRNPs are intricate complexes composed of a specific guide snoRNA and a set of four core proteins.
C/D box snoRNA : These are non-coding RNAs, typically 60-90 nucleotides long, characterized by two conserved sequence motifs: the C box (RUGAUGA) and the D box (CUGA), located at the 5' and 3' ends, respectively. Many also contain internal, less conserved C' and D' boxes.
Core Proteins : The four essential core proteins are:
Fibrillarin (Nop1p in yeast) : The catalytic subunit, which functions as the methyltransferase. frontiersin.org
Nop56 and Nop58 : Two highly related proteins crucial for the structural integrity and function of the snoRNP.
Snu13p (15.5K in humans) : This protein directly binds to the C/D box motif, initiating the assembly of the snoRNP complex.
The assembly of these complexes is a highly regulated, multi-step process that requires the assistance of numerous assembly factors. A key player in this process is the HSP90/R2TP chaperone system, which is involved in the biogenesis of both C/D and H/ACA box snoRNPs. The assembly pathway involves the formation of a pre-snoRNP particle, which is then transported to the Cajal bodies for final processing before localizing to the nucleolus to perform its function.
Table 2: Core Components and Assembly Factors of C/D Box snoRNPs
| Component Type | Name | Function |
|---|---|---|
| Guide RNA | C/D box snoRNA | Provides substrate specificity by base-pairing with target RNA |
| Core Protein | Fibrillarin (Nop1p) | Catalytic methyltransferase enzyme |
| Core Protein | Nop56 | Structural integrity and function |
| Core Protein | Nop58 | Structural integrity and function |
| Core Protein | Snu13p (15.5K) | Binds C/D box motif, initiates assembly |
| Assembly Factor | HSP90/R2TP complex | Chaperone system facilitating RNP assembly |
| Assembly Factor | NUFIP, ZNHIT3, ZNHIT6 | Involved in the formation of early protein-only complexes |
The remarkable specificity of the C/D box snoRNP is derived from the guide snoRNA. Each snoRNA contains one or two "antisense elements," which are sequences of 10-21 nucleotides that are complementary to a region on the target RNA (e.g., rRNA).
The mechanism of site selection is precise and follows a consistent rule. The snoRNA's antisense element binds to the target RNA through Watson-Crick base pairing, forming a short RNA-RNA duplex. This binding event positions the catalytic subunit, Fibrillarin, in such a way that it methylates the nucleotide on the target strand that is exactly five base pairs upstream from the D box or D' box of the snoRNA. This "5 nucleotides upstream" rule ensures that methylation occurs at a specific, predetermined site on the substrate RNA. This elegant mechanism allows a single catalytic protein, Fibrillarin, to be targeted to hundreds of different sites across the transcriptome, with the specificity dictated entirely by the guide sequence of the associated snoRNA.
Catalytic Activity of Fibrillarin (FBL) within SnoRNP Complexes
The enzymatic heart of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, responsible for the 2′-O-methylation of ribosomal RNA (rRNA), is the highly conserved protein Fibrillarin (FBL). nih.govrcsb.orgresearchgate.net FBL functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzing the transfer of a methyl group from SAM to the 2′-hydroxyl group of the ribose moiety on a target nucleotide within the pre-rRNA sequence. nih.govbohrium.com This modification process is crucial for the proper maturation and function of ribosomes.
The human FBL protein is composed of 321 amino acids and is organized into two primary structural domains: an N-terminal Glycine and Arginine-rich (GAR) domain and a C-terminal methyltransferase domain. nih.govresearchgate.net The methyltransferase domain is highly conserved across species, from archaea to eukaryotes, underscoring its fundamental role in cellular processes. nih.gov This catalytic domain is responsible for binding the methyl donor, SAM, and facilitating the chemical reaction of methylation. rcsb.org
FBL does not act in isolation. Its catalytic activity is intricately dependent on its assembly into the snoRNP complex, which, in addition to the box C/D guide snoRNA, includes three other core proteins: NOP56, NOP58, and NHP2L1 (also known as 15.5K). mdpi.comnih.gov These components work in concert to ensure the site-specific methylation of rRNA. The guide snoRNA contains an antisense element that recognizes and binds to the target sequence on the pre-rRNA through base pairing. researchgate.net This interaction positions the snoRNP complex precisely, with the nucleotide targeted for methylation located five nucleotides upstream of the conserved D or D' box motif within the snoRNA. nih.gov
The other core proteins play critical structural and regulatory roles. NOP56 and NOP58 are paralogous proteins that form a heterodimer. nih.govresearchgate.net This heterodimer is essential for the optimal activity of the snoRNP complex. nih.gov NOP58 typically binds to the C/D motif, while NOP56 binds to the C'/D' motif of the snoRNA. nih.govresearchgate.net This arrangement helps to correctly orient the guide RNA and the FBL enzyme, locking FBL into its active conformation at the site of methylation. nih.govresearchgate.net NHP2L1 binds to the kink-turn motif formed by the C/D and C'/D' boxes of the snoRNA, further stabilizing the complex. mdpi.com While snoRNPs containing a single paralog of either NOP56 or NOP58 can exhibit some activity, the presence of both is required for maximal catalytic efficiency. nih.gov
The regulation of FBL's methyltransferase activity is also a key aspect of ribosome biogenesis. For instance, the activity of FBL can be modulated by post-translational modifications. During interphase, the deacetylase SIRT7 ensures that FBL is deacetylated, which is correlated with high levels of histone H2A glutamine methylation (H2AQ104me) and active rRNA synthesis. nih.gov Conversely, at the onset of mitosis, FBL becomes hyperacetylated, leading to a decrease in H2AQ104me and the inhibition of rRNA transcription. nih.gov
Table 1: Core Protein Components of the Human Box C/D SnoRNP Complex and Their Functions
| Protein | Alternative Name(s) | Key Function(s) in 2'-O-methylation |
| Fibrillarin (FBL) | NOP1 (in yeast) | Catalytic methyltransferase; transfers a methyl group from SAM to the 2'-hydroxyl of the target ribose. |
| NOP56 | - | Forms a heterodimer with NOP58; essential for optimal snoRNP activity; binds to the C'/D' motif of the snoRNA. |
| NOP58 | - | Forms a heterodimer with NOP56; crucial for snoRNP activity; binds to the C/D motif of the snoRNA. |
| NHP2L1 | 15.5K, SNU13 (in yeast) | Binds to the kink-turn structure of the snoRNA, stabilizing the snoRNP complex. |
Co-transcriptional and Post-transcriptional Modification Dynamics
The 2′-O-methylation of rRNA is a dynamic process, with modifications occurring both during and after the transcription of the pre-rRNA precursor. nih.gov The timing of these modifications is not uniform across the entire rRNA molecule and appears to be strategically regulated, contributing to the intricate process of ribosome assembly.
Kinetic labeling experiments and quantitative site-specific analyses have provided significant insights into the temporal dynamics of 2′-O-methylation, particularly in yeast. nih.gov These studies have revealed a general model where the majority of modifications on the 18S rRNA sequence occur co-transcriptionally, meaning the methylation takes place as the pre-rRNA is still being synthesized by RNA Polymerase I. nih.gov In contrast, the modifications on the 25S rRNA (the yeast equivalent of the 28S rRNA in humans) are introduced both co- and post-transcriptionally. nih.gov This suggests that the early methylation of the 18S rRNA portion is critical for its initial folding and the assembly of the small ribosomal subunit.
The concept of "ribosome heterogeneity" has emerged from the discovery that not all potential 2′-O-methylation sites are fully modified in the entire ribosome population of a cell. nih.govnih.gov The level of methylation at specific sites can be substoichiometric, meaning that a particular site may be methylated in only a fraction of ribosomes. nih.gov This variability is not random but appears to be a regulated process that can be influenced by cellular conditions, developmental stage, and disease states. biologists.combiorxiv.org For example, studies in human dermal fibroblasts have shown that the patterns of rRNA 2'-O-methylation can distinguish between proliferating, quiescent, and senescent cells. biologists.com
The dynamics of rRNA 2'-O-methylation have been observed across different organisms and developmental processes. In mice, significant changes in the methylation profile of rRNA occur during brain development, with variations observed between different brain regions and across developmental time points. biorxiv.org Similarly, during the differentiation of human embryonic stem cells, specific 2'-O-methylation sites exhibit dynamic changes in their modification levels. biorxiv.org
Quantitative techniques such as RiboMeth-seq have been instrumental in mapping and quantifying these dynamic changes. nih.gov For instance, a study in yeast using a mutant with impaired snoRNP biogenesis (bcd1-D72A) revealed site-specific reductions in 2'-O-methylation across the rRNA. nih.gov This allowed for the classification of methylation sites into stable (highly methylated), variable, and highly hypomethylated categories, providing a detailed picture of the methylation landscape's plasticity. nih.gov
Table 2: Dynamics of 2'-O-methylation at Specific rRNA Sites in Yeast (Saccharomyces cerevisiae) in a bcd1-D72A Mutant
| rRNA | Site | MethScore in Wild-Type | MethScore in bcd1-D72A | Classification |
| 18S | G1428 | > 0.8 | > 0.8 | Stable |
| 18S | C1639 | > 0.8 | > 0.8 | Stable |
| 18S | A648 | > 0.8 | 0.4 - 0.8 | Variable |
| 18S | U478 | > 0.8 | < 0.4 | Highly Hypomethylated |
| 25S | A2280 | ~0.85 | ~0.39 | Highly Hypomethylated |
Data adapted from studies on yeast, where MethScore represents the fraction of 2'-O-methylation at each site. A score of 1.0 indicates full methylation. nih.gov
These findings suggest that the co- and post-transcriptional dynamics of 2'-O-methylation are a crucial layer of regulation in gene expression, allowing for the generation of specialized ribosome populations that may have different translational properties to fine-tune protein synthesis in response to cellular needs. biorxiv.org
Molecular and Cellular Functions of 2′ O Methylation
Impact on RNA Structure and Conformation
| Feature | Impact of 2'-O-methylation |
| RNA Duplex Stability | Increased |
| Stabilization Energy | ~0.2 kcal/mol per modification nih.govwikipedia.org |
| Thermodynamic Favorability | Enthalpically favorable wikipedia.org |
| Structural Effect | Stabilizes A-form RNA duplexes nih.gov |
The ribose sugar of a nucleotide can adopt different conformations, or "puckers." In the context of an A-form RNA helix, the C3′-endo conformation is predominant. glenresearch.com The 2′-O-methyl group plays a crucial role in stabilizing this C3′-endo conformation. nih.govnih.gov This stabilization is attributed to steric repulsion between the 2′-O-methyl group and adjacent atoms, which disfavors other conformations like C2′-endo. nih.govoup.com In pyrimidine nucleosides, 2′-O-methylation biases the sugar pucker equilibrium in favor of the C3′-endo conformation by 0.1–0.6 kcal/mol. nih.govoup.com This pre-organization of the sugar pucker in the single-stranded state reduces the entropy loss upon duplex formation, further contributing to helical stability. nih.gov
| Ribose Conformation | Preference with 2'-O-methylation |
| C3′-endo | Stabilized/Favored nih.govnih.gov |
| C2′-endo | Disfavored nih.govoup.com |
Contribution to RNA Stability and Integrity
2′-O-methylation plays a vital role in protecting RNA from enzymatic degradation, thereby enhancing its stability and integrity within the cell.
A key function of 2′-O-methylation is to protect RNA from cleavage by ribonucleases. The methyl group at the 2′ position sterically hinders the access of these enzymes to the phosphodiester backbone, thus preventing hydrolysis. nih.gov This increased resistance to nuclease digestion is a well-documented property conferred by 2′-O-methylation. mdpi.com
2′-O-methylation at the 5′ cap of messenger RNAs (mRNAs) is critical for protecting them from degradation. Specifically, this modification blocks the decapping and exoribonuclease activities of the DXO protein (also known as Rai1). plos.orgnih.gov DXO selectively degrades transcripts that lack 2′-O-methylation at the first nucleotide of the cap. plos.orgnih.gov The presence of a 2′-O-methylated nucleotide prevents the 5' to 3' exoribonuclease activity of DXO. plos.orgnih.govresearchgate.net Furthermore, 2′-O-methylation at the 3′ end of small RNAs, such as microRNAs (miRNAs) and piwi-interacting RNAs (piRNAs), increases their stability by blocking 3′-to-5′ exoribonuclease activity. nih.gov
| Degradation Pathway | Effect of 2'-O-methylation |
| DXO Decapping Activity | Blocked plos.orgnih.gov |
| DXO Exoribonuclease Activity | Blocked plos.orgnih.govresearchgate.net |
| 3'-to-5' Exoribonuclease Activity | Blocked (in small RNAs) nih.gov |
Maintenance of RNA Longevity within the Cellular Environment
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a modification known as 2'-O-methylation (Nm), plays a significant role in protecting RNA molecules from degradation, thereby increasing their lifespan within the cell. wikipedia.orgcd-genomics.com This chemical modification enhances the stability of RNA in several ways.
One of the primary mechanisms by which 2'-O-methylation contributes to RNA longevity is by conferring resistance to nuclease-mediated degradation. The methyl group at the 2' position acts as a steric hindrance, making the phosphodiester backbone less accessible to ribonucleases that would otherwise cleave the RNA strand. cd-genomics.commdpi.com This protective effect has been particularly noted in the context of the 5' cap of eukaryotic messenger RNAs (mRNAs). A specific type of 2'-O-methylation, known as cap-1, where the first nucleotide of the mRNA is methylated, prevents the binding of the decapping exoribonuclease (DXO). nih.gov DXO is a quality control enzyme that selectively degrades RNAs lacking this modification. nih.govplos.org Therefore, the presence of 2'-O-methylation at the 5' cap is a critical determinant of mRNA stability and prevents premature degradation. plos.orgnih.gov
| Feature | Consequence of 2'-O-methylation |
| Enzymatic Degradation | Increased resistance to nucleases due to steric hindrance. cd-genomics.commdpi.com |
| 5' Cap Stability | Protection from decapping and degradation by the DXO enzyme. nih.govplos.orgnih.gov |
| RNA Structure | Stabilization of the C3'-endo ribose conformation and A-form helix. nih.govnih.gov |
| Thermodynamic Stability | Increased stability of RNA duplexes. wikipedia.orgnih.gov |
| Internal mRNA Sites | Enhanced mRNA stability and expression levels. nih.gov |
Modulation of RNA-Protein and RNA-RNA Interactions
The presence of a 2'-O-methyl group on an RNA molecule can significantly influence its interactions with RNA-binding proteins (RBPs), altering both the affinity and specificity of these interactions. The mechanisms underlying this modulation are multifaceted, involving steric effects, alterations in RNA conformation, and changes in hydrogen bonding potential.
One of the primary ways 2'-O-methylation affects protein binding is through steric hindrance. The addition of the methyl group can physically block the access of a protein to its RNA binding site. This is particularly evident in cases where the protein makes direct contact with the 2'-hydroxyl group of the ribose. For example, the binding of Argonaute 1 (AGO1) to RNA is reduced in the presence of 3' 2'-O-methylation due to such steric clashes. nih.gov Similarly, the innate immune receptors RIG-I and IFIT1 exhibit decreased binding affinity for mRNA with 2'-O-methylation at the 5'-most nucleotide position (cap-1). nih.gov The addition of a second 2'-O-methylation at the subsequent nucleotide (cap-2) further diminishes RIG-I binding. nih.gov
Conversely, 2'-O-methylation can also enhance protein binding. In some instances, proteins, often referred to as "readers" of RNA modifications, have a preference for binding to methylated RNA. For example, Piwi family proteins and Argonaute 2 (AGO2) show a weak preference for binding to piRNAs and miRNAs that have a 3' 2'-O-methylation. nih.gov
Beyond direct steric effects, 2'-O-methylation influences RNA structure, which in turn affects protein recognition. The modification stabilizes the C3'-endo conformation of the ribose, which is a key feature of the A-form RNA helix. nih.gov This can pre-organize the RNA into a conformation that is more favorable for protein binding.
The impact of 2'-O-methylation on RNA-protein interactions is summarized in the table below:
| Interacting Protein | Effect of 2'-O-methylation on Binding | Proposed Mechanism |
| Argonaute 1 (AGO1) | Decreased | Steric hindrance at the 3' end. nih.gov |
| RIG-I | Decreased | Steric hindrance at the 5' cap (cap-1 and cap-2). nih.gov |
| IFIT1 | Decreased | Steric hindrance at the 5' cap (cap-1). nih.gov |
| Piwi family proteins | Weakly Increased | Preferential binding to 3' methylated piRNAs. nih.gov |
| Argonaute 2 (AGO2) | Weakly Increased | Preferential binding to 3' methylated miRNAs. nih.gov |
| DGCR8 | Proposed Decrease | Reduced binding to pri-let7a, affecting miRNA maturation. nih.gov |
The 2'-O-methylation of ribose is a subtle yet significant modification that influences the way RNA molecules interact with each other, playing a crucial role in intermolecular recognition and the stability of RNA-RNA duplexes.
A key effect of 2'-O-methylation is the stabilization of the C3'-endo conformation of the ribose sugar, which is the predominant conformation in A-form RNA helices. nih.gov This pre-organization of the sugar pucker in the single-stranded RNA reduces the entropic penalty of duplex formation, thereby stabilizing the resulting RNA-RNA helix. nih.gov Each 2'-O-methylation modification can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex. nih.govoup.com This enhanced stability is a critical factor in various biological processes that rely on the formation of stable RNA-RNA interactions.
For instance, in the spliceosome, a complex machinery responsible for splicing pre-mRNAs, small nuclear RNAs (snRNAs) contain numerous 2'-O-methylations. These modifications are essential for the proper assembly and function of the spliceosome, likely by facilitating the intricate network of RNA-RNA interactions that define the catalytic core. oup.com Specifically, 2'-O-methylations in U2 snRNA are required for the formation of the early spliceosomal E complex, possibly by influencing its interaction with U1 snRNA or other factors. nih.gov
Furthermore, studies using the HIV-1 transactivation response (TAR) element as a model system have shown that 2'-O-methylation can preferentially stabilize alternative RNA secondary structures where the modified nucleotides are paired. oup.com This indicates that beyond simply stabilizing canonical duplexes, this modification can modulate the conformational landscape of RNA, influencing which intermolecular interactions are favored.
The thermodynamic and structural consequences of 2'-O-methylation on RNA-RNA interactions are summarized below:
| Parameter | Effect of 2'-O-methylation |
| Ribose Conformation | Stabilizes C3'-endo pucker. nih.gov |
| RNA Duplex Stability | Increases stability by ~0.2 kcal/mol per modification. nih.govoup.com |
| Conformational Dynamics | Can stabilize alternative secondary structures. oup.com |
Regulatory Roles in Translational Control
Ribosomal RNA (rRNA) is heavily decorated with 2'-O-methylations, and these modifications play a critical role in the complex process of ribosome assembly and biogenesis. oup.comnih.govnih.gov The proper formation of functional ribosomes is essential for protein synthesis, and disruptions in rRNA modification can lead to significant defects in this pathway. nih.gov
The introduction of 2'-O-methyl groups onto rRNA generally serves to stabilize the secondary and tertiary structure of the rRNA scaffold. nih.gov This stabilization is crucial for the correct folding of rRNA and its assembly with ribosomal proteins. tandfonline.com Many of these modifications are introduced at early stages of ribosome biogenesis, suggesting their importance in guiding the folding and processing of pre-rRNA. nih.gov
Studies in yeast have shown that the depletion of the methyltransferase fibrillarin, or other factors involved in the snoRNP-guided methylation machinery, results in impaired ribosome production. oup.comnih.gov Specifically, a lack of rRNA 2'-O-methylation can lead to defects in pre-rRNA processing, where the large precursor rRNA transcripts are not correctly cleaved to produce the mature 18S, 5.8S, and 28S rRNAs. This suggests that the modifications are checkpoints for the progression of ribosome assembly.
Furthermore, certain 2'-O-methylation sites have been identified as being critical for ribosome biogenesis, while others appear to be dispensable under normal conditions. nih.gov This indicates a hierarchy of importance for different modifications in the assembly process. For example, a study that perturbed rRNA 2'-O-methylation patterns in yeast identified a set of modifications that were essential for the production of functional ribosomes. nih.gov
The table below summarizes the key effects of rRNA 2'-O-methylation on ribosome assembly and biogenesis:
| Aspect of Ribosome Biogenesis | Role of 2'-O-methylation |
| rRNA Folding and Stability | Stabilizes the secondary and tertiary structure of rRNA. nih.gov |
| pre-rRNA Processing | Required for the correct cleavage of precursor rRNA transcripts. |
| Ribosome Assembly | Acts as a checkpoint for the proper assembly of ribosomal subunits. |
| Functional Ribosome Production | Essential for the formation of translationally competent ribosomes. oup.comnih.gov |
The 2'-O-methylation of RNA, particularly within ribosomal RNA (rRNA) and transfer RNA (tRNA), plays a significant role in ensuring the accuracy and efficiency of protein synthesis. nih.govnih.gov These modifications, often clustered in functionally important regions of the ribosome like the peptidyl transferase center and the decoding site, contribute to the fine-tuning of translation. nih.gov
Defects in rRNA 2'-O-methylation have been shown to lead to significant translational fidelity defects. nih.gov For instance, the production of hypo-2'-O-methylated ribosomes in yeast results in increased rates of frameshifting and near-cognate start codon selection. nih.govbiorxiv.orgpnas.org This suggests that the proper methylation pattern of rRNA is crucial for maintaining the correct reading frame and for the accurate recognition of the start codon. The underlying mechanism appears to involve the modulation of ribosome dynamics, as hypo-methylated ribosomes exhibit an altered balance between different conformational states required for translation. nih.gov
Furthermore, 2'-O-methylation can impact the efficiency of translation initiation. While cap-dependent translation may not be significantly affected by certain changes in rRNA methylation, translation initiation from internal ribosome entry sites (IRES) can be either positively or negatively modulated. nih.govbiorxiv.org This indicates that the methylation status of the ribosome can influence the choice of translation initiation pathway for different mRNAs.
In the context of tRNA, 2'-O-methylation in the anticodon loop is important for proper codon recognition. acs.org For example, the modification of cytidine at the first position of the anticodon to 2'-O-methylcytidine enhances the efficiency of reading G-ending codons. nih.govcambridge.org However, methylation at the second or third positions of the anticodon can be detrimental to codon-reading activity, which may explain why such modifications are not found in natural tRNAs. nih.govcambridge.org
Conversely, 2'-O-methylation within the coding region of an mRNA can impair translation elongation. nih.gov This modification can disrupt the decoding of the modified codon, leading to excessive rejection of the cognate tRNA. nih.gov The presence of the methyl group can cause steric clashes with the decoding machinery of the ribosome, specifically with the universally conserved monitoring bases in the 16S rRNA that are responsible for ensuring correct codon-anticodon pairing. nih.gov
The multifaceted influence of 2'-O-methylation on translational fidelity and efficiency is summarized in the following table:
| RNA Type | Location of 2'-O-methylation | Effect on Translation |
| rRNA | Decoding Center | Decreased fidelity (increased frameshifting and near-cognate start codon use) upon hypomethylation. nih.govbiorxiv.orgpnas.org |
| rRNA | General | Modulation of IRES-dependent translation initiation. nih.govbiorxiv.org |
| tRNA | Anticodon (1st position) | Increased efficiency of reading specific codons. nih.govcambridge.org |
| tRNA | Anticodon (2nd/3rd position) | Decreased codon-reading activity. nih.govcambridge.org |
| mRNA | Coding Region | Impaired translation elongation due to disruption of tRNA decoding. nih.gov |
Regulation of Ribosome Conformational Dynamics
Studies have shown that alterations in rRNA 2′-O-methylation patterns can impact the balance between different conformational states of the ribosome. nih.govpnas.orgnih.govresearchgate.net For instance, hypo-2′-O-methylated ribosomes in yeast have been observed to favor a rotated state, a conformational change that is a critical part of the translocation step of elongation. pnas.org This suggests that the precise pattern of 2′-O-methylation across the rRNA is crucial for maintaining the correct equilibrium of ribosomal conformations required for efficient and accurate translation. The influence of 2'-O-methylation on ribosome dynamics can be exerted over long distances, as modifications in one region of the rRNA can induce conformational changes in other, functionally important areas. nih.govbiorxiv.org
Involvement in RNA Splicing Mechanisms
Essentiality for Spliceosome Assembly and Efficiency (e.g., U2 snRNA)
2′-O-methylation of small nuclear RNAs (snRNAs), which are core components of the spliceosome, is essential for the proper assembly and function of this complex machinery. The U2 snRNA, in particular, contains numerous 2′-O-methylated residues that are critical for its role in pre-mRNA splicing. embopress.orgnih.gov Studies have demonstrated that the modifications within the 5' end of U2 snRNA are crucial for its function. embopress.orgnih.govresearchgate.net Specifically, several 2′-O-methylated nucleotides within the first 20 nucleotides of human U2 snRNA are individually required for efficient pre-mRNA splicing. nih.gov
The absence of these specific 2′-O-methylations in U2 snRNA has been shown to impair the formation of the ATP-independent early spliceosomal E complex. nih.gov This indicates that these modifications are important for the initial recognition and interaction of the U2 snRNP with the pre-mRNA and other spliceosomal components, such as the U1 snRNP. nih.gov While the in vitro assembly of the 17S U2 snRNP itself may not be dependent on these modifications, their presence is a prerequisite for the subsequent steps of spliceosome assembly and the catalytic activity of the spliceosome. embopress.orgnih.gov
Role in Alternative Splicing Regulation
Emerging evidence suggests that 2′-O-methylation of snRNAs can also play a role in the regulation of alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene. The modification status of snRNAs can influence the selection of splice sites. For instance, pseudouridylation, another common RNA modification, in U1 snRNA has been shown to provide a competitive advantage in 5' splice site selection. frontiersin.org While direct evidence for the role of 2'-O-methylation in alternative splicing is still being elucidated, the clustering of these modifications in functionally important regions of snRNAs suggests their involvement in fine-tuning splicing decisions. nih.govfrontiersin.org The loss of snoRNA-guided 2'-O-methylation on snRNAs has been linked to defects in mRNA splicing. oup.com Furthermore, the identification of proteins that preferentially bind to 2'-O-methylated RNA and are involved in splicing regulation supports the idea that this modification can modulate the splicing process. researchgate.netbiorxiv.org
Broader Contributions to Gene Expression Regulation
Post-transcriptional Regulation of RNA Metabolism
2′-O-methylation is a widespread post-transcriptional modification that contributes to the regulation of gene expression at multiple levels of RNA metabolism. nih.gov This modification is not limited to rRNA and snRNA but is also found in other RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA). nih.govwikipedia.org The presence of a 2′-O-methyl group can influence various properties of an RNA molecule, including its structure, stability, and interactions with other molecules. biorxiv.orgnih.gov
By stabilizing RNA helical structures and protecting against nuclease degradation, 2′-O-methylation can affect the lifespan and processing of RNA molecules. biorxiv.orgnih.gov Moreover, these modifications can act as recognition signals for RNA-binding proteins, thereby influencing downstream processes such as RNA splicing, transport, and localization. researchgate.netbiorxiv.org The dynamic nature of 2′-O-methylation, with the potential for variable modification levels at specific sites, suggests a mechanism for fine-tuning gene expression in response to different cellular conditions. biorxiv.orgmdpi.com This epitranscriptomic layer of regulation adds to the complexity of gene expression control, allowing for a more nuanced and rapid response to cellular needs. mdpi.com
Interplay with Epigenetic Gene Regulatory Mechanisms
2'-O-methylation is a key component of the epitranscriptome, a layer of regulatory control over gene expression that occurs at the RNA level. duke.edu While distinct from canonical epigenetic modifications that alter DNA or histones, 2'-O-methylation of RNA represents a parallel system of post-transcriptional gene regulation. This modification does not alter the primary nucleotide sequence but influences how the genetic information is ultimately expressed. nih.gov
The interplay between RNA modifications and traditional epigenetic mechanisms is an emerging area of research. It is understood that different epigenetic modifications, such as DNA methylation and histone modifications, can work in concert to regulate gene expression. nih.govnih.govembopress.org Similarly, 2'-O-methylation of RNA can be considered another layer in this complex regulatory network, fine-tuning gene expression post-transcriptionally. For instance, the enzymes responsible for 2'-O-methylation can be influenced by the cellular environment and signaling pathways, which are also known to affect epigenetic marks on DNA and histones. This suggests a coordinated regulation of gene expression at both the transcriptional and post-transcriptional levels.
Influence on mRNA Expression Levels
2'-O-methylation has a significant impact on messenger RNA (mRNA) expression by modulating both its stability and its translation into proteins.
Conversely, the effect of 2'-O-methylation on the translation of mRNA is more complex. While the 2'-O-methylated cap structure at the 5' end of eukaryotic mRNAs is known to enhance translational efficiency, internal methylation within the coding sequence can have an inhibitory effect. duke.edu This inhibition is thought to occur because the methyl group can sterically hinder the decoding process by the ribosome. duke.edu Therefore, snoRNA-guided 2'-O-methylation of mRNA can act as a regulatory switch, increasing mRNA levels while simultaneously fine-tuning the rate of protein translation. duke.edu
| Aspect of mRNA Expression | Effect of 2'-O-methylation | Underlying Mechanism |
|---|---|---|
| Stability | Increase | Protection from nuclease degradation, association with shorter 3' UTRs. nih.govnorthwestern.eduresearchgate.netnih.gov |
| Translation | Inhibition (internal), Enhancement (5' cap) | Steric hindrance of ribosomal decoding (internal), promotion of ribosome binding (5' cap). duke.edu |
Role in Cellular Stress Responses and Innate Immunity
2'-O-methylation plays a crucial role in the innate immune system's ability to distinguish between self and non-self RNA, thereby preventing autoimmune reactions and mounting appropriate responses to pathogens.
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as foreign RNA. reading.ac.uk A key mechanism for discriminating the host's own RNA from foreign RNA is the presence of modifications like 2'-O-methylation. nih.govnih.gov Eukaryotic mRNAs are typically 2'-O-methylated at their 5' cap, a signature that marks them as "self" and prevents their recognition by innate immune sensors. nih.govnih.gov
In contrast, viral RNAs that lack this modification are recognized as "non-self," triggering an immune response. nih.gov The cytoplasmic RNA sensor Melanoma Differentiation-Associated protein 5 (MDA5) is a key PRR that can distinguish between self and non-self RNA based on the 2'-O-methylation status. nih.govwikipedia.org This modification, therefore, serves as a molecular signature for self-RNA, preventing the activation of the innate immune system by the host's own transcripts. nih.govnih.gov
The 2'-O-methylation of endogenous RNAs is critical for preventing an inappropriate innate immune response. The absence of this modification on a host's own RNA can lead to its recognition by PRRs like MDA5 and Toll-like receptors (TLRs) 7 and 8, which would trigger an inflammatory cascade. nih.govnih.govnih.govmdpi.com
Studies have shown that 2'-O-methylated RNA can act as an antagonist to TLR7/8 activation, effectively suppressing the immune response to RNA. nih.govnih.govmdpi.com This inhibitory effect is due to the modified RNA competing with immunostimulatory RNA for receptor binding without initiating a downstream signaling cascade. nih.govkarger.com Therefore, the widespread 2'-O-methylation of self-RNA acts as a global suppressor of innate immune activation, maintaining immune homeostasis. nih.govnih.gov
Viruses have evolved mechanisms to evade the host's innate immune system, and one common strategy is to mimic the host's RNA modifications. nih.gov Many viruses that replicate in the cytoplasm, such as coronaviruses, possess their own 2'-O-methyltransferase enzymes that modify their viral RNA. nih.govnih.gov This molecular mimicry allows the viral RNA to be perceived as "self" by the host's immune system, thereby preventing its detection by sensors like MDA5 and evading the subsequent antiviral interferon response. nih.govnih.govacs.orgh1.co
This evasion strategy represents an adaptive response by the virus to the host's cellular environment. nih.govacs.org The host, in turn, has evolved PRRs that can, in some cases, still recognize these modified viral RNAs, leading to an ongoing evolutionary arms race between host and pathogen. The dynamic regulation of 2'-O-methylation in bacterial tRNA under stress conditions also suggests a role for this modification in adapting to environmental challenges and potentially evading host immune responses. oup.com
| Immune Function | Role of 2'-O-methylation | Key Immune Sensors Involved |
|---|---|---|
| Self vs. Non-self RNA Discrimination | Marks host RNA as "self" to prevent immune recognition. nih.govnih.gov | MDA5. nih.govwikipedia.org |
| Prevention of Autoimmunity | Suppresses activation by endogenous RNAs. nih.govnih.gov | TLR7, TLR8. nih.govnih.govmdpi.com |
| Viral Immune Evasion | Viral RNA mimics host modification to avoid detection. nih.govnih.govnih.gov | MDA5. nih.govnih.govacs.orgh1.co |
Specific Functional Contexts
2'-O-methylation is a prevalent modification in various classes of non-coding RNAs, where it plays critical roles in their structure, function, and biogenesis. nih.govwikipedia.org
In transfer RNA (tRNA) , 2'-O-methylation, particularly at position 18 (Gm18), has been shown to inhibit the activation of innate immune responses by endosomal TLRs. nih.govresearchgate.net This modification is also crucial for proper tRNA function and translation, and defects in tRNA 2'-O-methylation have been linked to human neurological disorders. acs.org
In ribosomal RNA (rRNA) , 2'-O-methylation is one of the most abundant modifications and is essential for ribosome biogenesis and function. researchgate.netthe-innovation.org These modifications contribute to the stability and proper folding of rRNA, which is critical for the fidelity of protein synthesis. researchgate.net Alterations in rRNA 2'-O-methylation patterns can fine-tune ribosome function, thereby regulating the translation of specific mRNAs. biorxiv.org
In small nuclear RNA (snRNA) , which are key components of the spliceosome, 2'-O-methylations are often clustered in functionally important regions. nih.gov These modifications are crucial for the proper assembly of the spliceosome and for ensuring the fidelity of pre-mRNA splicing. nih.govresearchgate.netresearchgate.net The precise placement of 2'-O-methyl groups within snRNAs can influence the intricate network of RNA-RNA interactions that govern the splicing process. nih.gov
Regulation of Small RNA Silencing Pathways
The process of 2′-O-methylation, which involves the addition of a methyl group to the 2′ hydroxyl group of the ribose sugar of a nucleotide, plays a critical role in the regulation of small RNA silencing pathways. This modification primarily occurs at the 3′-terminal nucleotide of small RNAs, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), and is crucial for their stability and function.
In plants, nearly all miRNAs and siRNAs undergo 2′-O-methylation. nih.govnih.gov This modification is catalyzed by the methyltransferase protein HEN1. nih.govoup.comunl.edu The presence of the 2'-O-methyl group protects these small RNAs from enzymatic degradation, specifically from the addition of untemplated nucleotides to their 3' ends, a process known as uridylation, which can lead to their decay. nih.govoup.com Consequently, 2′-O-methylation enhances the stability of miRNAs and siRNAs, ensuring their proper function in post-transcriptional gene silencing. researchgate.net In the absence of HEN1, small RNAs lack this methylation, leading to their degradation and compromising the RNA silencing machinery. oup.com
In Drosophila, the regulation is more nuanced. While most miRNAs are loaded into the Argonaute1 (Ago1) protein and remain unmodified, a subset of miRNAs that associate with Argonaute2 (Ago2) are 2′-O-methylated. nih.gov This differential modification suggests a mechanism for sorting small RNAs into distinct functional complexes. nih.gov Studies have shown that there can be competition between different classes of small RNAs for methylation by HEN1, indicating a complex interplay in the regulation of these pathways. unl.edu Furthermore, research in Drosophila has identified a link between tRNA 2′-O-methylation and the modulation of small RNA silencing pathways, suggesting a broader role for this modification in gene regulation. nih.govbiorxiv.org
The table below summarizes the key components and their roles in the 2'-O-methylation of small RNAs.
| Component | Role in 2'-O-methylation Pathway | Organism(s) |
| HEN1 (HUA ENHANCER 1) | A methyltransferase that catalyzes the addition of a methyl group to the 3'-terminal nucleotide of small RNAs. nih.govoup.com | Plants, Drosophila |
| miRNAs (microRNAs) | A class of small non-coding RNAs that are often 2'-O-methylated, which enhances their stability and function in gene silencing. nih.govresearchgate.net | Plants, Animals |
| siRNAs (small interfering RNAs) | A class of double-stranded small RNAs that are 2'-O-methylated to protect them from degradation and ensure their role in RNA interference. oup.comwikipedia.org | Plants, Animals |
| Ago1 (Argonaute1) | A protein that binds to unmodified miRNAs in Drosophila. nih.gov | Drosophila |
| Ago2 (Argonaute2) | A protein that binds to 2'-O-methylated miRNAs in Drosophila. nih.gov | Drosophila |
Impact on Telomerase RNA Function and Activity
Telomerase, a ribonucleoprotein enzyme, is essential for maintaining the ends of chromosomes, known as telomeres. The RNA component of telomerase (telomerase RNA) serves as a template for the synthesis of telomeric DNA repeats. The modification of telomerase RNA by 2′-O-methylation has been shown to have a direct impact on the enzyme's function and activity.
Research utilizing a technique called RNA-guided RNA modification has allowed for the specific placement of 2′-O-methyl groups at particular nucleotides within the Saccharomyces cerevisiae telomerase RNA, known as TLC1. nih.govnih.gov These studies have demonstrated that the effect of 2′-O-methylation on telomerase activity is site-specific. For instance, methylation at certain positions within the pseudoknot structure of TLC1 RNA can lead to a reduction in telomerase activity, resulting in the shortening of telomeres. nih.govnih.gov Conversely, methylation at other nearby sites can cause a moderate increase in telomerase activity and telomere length. nih.govnih.gov
The following table details the observed effects of targeted 2'-O-methylation at specific sites within the Saccharomyces cerevisiae telomerase RNA (TLC1).
| Methylation Site in TLC1 RNA | Observed Effect on Telomerase Activity | Consequence for Telomere Length |
| U809 | Reduced activity nih.govnih.gov | Shortening nih.govnih.gov |
| A804 | Moderately increased activity nih.govnih.gov | Lengthening nih.govnih.gov |
| A805 | Moderately increased activity nih.govnih.gov | Lengthening nih.govnih.gov |
Role in Piwi-interacting RNA (piRNA) Biogenesis and Transposable Element Suppression
Piwi-interacting RNAs (piRNAs) are a class of small non-coding RNAs that are essential for silencing transposable elements, thereby maintaining genome integrity, particularly in germline cells. nih.govnih.gov A key step in the maturation of piRNAs is the 2′-O-methylation of their 3′ termini. nih.govnih.govresearchgate.net This modification is catalyzed by a conserved methyltransferase known as HEN1 in animals. nih.govnih.gov
The stabilization of piRNAs through 2′-O-methylation is directly linked to their function in suppressing transposable elements. rupress.org By ensuring a stable pool of mature piRNAs, this modification allows for the efficient recognition and silencing of transposon transcripts. nih.gov The piRNA-induced silencing complex (piRISC), which includes a Piwi protein and a mature piRNA, targets complementary transposon RNAs for degradation or induces chromatin modifications that lead to transcriptional repression of the transposable element locus. nih.gov Therefore, 2′-O-methylation is an indispensable step in the piRNA pathway that safeguards the genome against the potentially deleterious effects of transposable element activity.
Below is a summary of the key factors involved in the 2'-O-methylation of piRNAs and its role in transposon suppression.
| Factor | Function | Consequence of Deficiency |
| piRNAs | Small non-coding RNAs that guide the silencing of transposable elements. nih.govthe-innovation.org | Failure to suppress transposable elements, leading to genomic instability. |
| HEN1/HENN-1 | Methyltransferase that adds a 2'-O-methyl group to the 3' end of piRNAs. nih.govnih.gov | Reduced piRNA stability, accumulation of shortened and tailed piRNAs, and impaired transposon silencing. nih.gov |
| Piwi Proteins | A subclass of Argonaute proteins that bind to piRNAs to form the piRISC complex. nih.gov | Ineffective targeting and silencing of transposable elements. |
| Transposable Elements | Mobile genetic elements that can cause mutations and genomic instability if not silenced. nih.govwikipedia.org | Increased transposition activity, potentially leading to deleterious mutations. |
Advanced Methodologies for D Ribose, 2 O Methyl Detection and Quantification
Challenges in Comprehensive Mapping of 2′-O-methylation Sites
Comprehensive mapping of 2′-O-methylation sites across the transcriptome is a complex task fraught with several challenges. The widespread nature of this modification, found in nearly all types of cellular RNA including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and messenger RNAs (mRNAs), makes a complete cataloging effort extensive. mdpi.comnih.gov
A significant hurdle is the requirement for substantial amounts of input RNA for many detection methods, which makes the analysis of low-abundance RNAs particularly difficult. mdpi.comnih.gov Furthermore, many internal mRNA Nm sites are incompletely methylated, which adds another layer of complexity to their detection and quantification. nih.gov Traditional biochemical and enzymatic methods, while foundational, often generate false-positive and false-negative signals. mdpi.comnih.gov High-throughput sequencing methods have their own biases; for instance, enzymatic or chemical fragmentation steps can introduce sequence bias. cd-genomics.com The sheer volume of data generated by these methods also presents significant bioinformatic challenges in distinguishing true modification signals from background noise. nih.gov
Traditional Biochemical and Enzymatic Approaches
Prior to the advent of high-throughput sequencing, a number of biochemical and enzymatic methods were the primary means of detecting 2′-O-methylation.
Exploiting Resistance to Alkaline Hydrolysis and Periodate Oxidation
A key chemical property of 2′-O-methylation is the increased resistance it confers to the phosphodiester backbone against alkaline hydrolysis. nih.govcd-genomics.com The presence of the methyl group at the 2′ position of the ribose sugar sterically hinders the nucleophilic attack that would otherwise lead to cleavage of the RNA strand. This property allows for the selective enrichment of 2′-O-methylated RNA fragments following alkaline treatment. cd-genomics.com
Similarly, the 2′-O-methyl group protects the 3′-terminal ribose from periodate oxidation. mdpi.comnih.gov Periodate specifically cleaves the cis-diol bond between the 2′- and 3′-hydroxyl groups of the ribose, but this reaction is blocked if the 2′-hydroxyl is methylated. This resistance to periodate oxidation can be used to specifically label and identify RNAs with a 3′-terminal 2′-O-methylation.
Reverse Transcription-Based Methods (e.g., RT Stop, Primer Extension, RTL-P, MeTH-seq)
Reverse transcription (RT)-based methods leverage the observation that reverse transcriptase enzymes tend to pause or stop at 2′-O-methylated nucleotides, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). mdpi.comnih.gov The 2′-O-methyl group is thought to create a conformational "bump" that impedes the progression of the polymerase. nih.gov
RT Stop and Primer Extension: In these classic approaches, a radiolabeled or fluorescently labeled primer is annealed to the RNA of interest, and a reverse transcription reaction is performed. The resulting cDNA products are then separated by gel electrophoresis. A stop or pause in the reverse transcription process at a specific nucleotide position, which is more pronounced at low dNTP concentrations, indicates the presence of a 2′-O-methylated nucleotide. mdpi.comnih.govnih.gov
RTL-P (Reverse Transcription at Low dNTP, followed by PCR): This method enhances the sensitivity of the RT stop assay by coupling it with quantitative PCR (qPCR). mdpi.comnih.govtandfonline.com By comparing the amount of PCR product generated from reverse transcription reactions performed at high and low dNTP concentrations, a semi-quantitative measure of the methylation at a specific site can be obtained. mdpi.comnih.gov
MeTH-seq (2'-O-Me-seq): This is a high-throughput sequencing method that maps RT stops generated under low dNTP conditions across the transcriptome. The 3' ends of the resulting truncated cDNAs are sequenced and mapped back to a reference genome to identify the locations of 2′-O-methylation. mdpi.com
RNA Fingerprinting Techniques
RNA fingerprinting is a classic technique that can be used to identify 2′-O-methylated nucleotides in long RNA molecules. nih.gov The method involves the enzymatic digestion of an RNA molecule into smaller oligonucleotide fragments using specific ribonucleases, such as RNase T1 and RNase T2. These fragments are then separated in two dimensions by high-voltage electrophoresis and thin-layer chromatography. The position of each oligonucleotide in the resulting "fingerprint" is determined by its base composition and length. The presence of a 2′-O-methyl group on a nucleotide alters its chemical properties and, consequently, the mobility of the oligonucleotide fragment containing it. This shift in mobility compared to an unmodified fragment of the same sequence allows for the identification of the 2′-O-methylated nucleotide.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) has become a powerful tool for the unambiguous identification and quantification of RNA modifications, including 2′-O-methylation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Fragment Analysis
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a highly sensitive and specific method for the analysis of 2′-O-methylated RNA fragments. nih.gov In this approach, RNA is first digested into smaller oligonucleotides using specific endonucleases. The resulting mixture of fragments is then separated by HPLC, which separates the oligonucleotides based on their physicochemical properties, such as size and hydrophobicity. The separated fragments are then introduced into a mass spectrometer, which measures their mass-to-charge ratio.
By comparing the measured masses of the fragments to the theoretical masses of all possible fragments from the known RNA sequence, it is possible to identify the fragments that contain a 2′-O-methylation, as the methyl group adds a specific mass increment. Tandem mass spectrometry (MS/MS) can be used to further fragment the modified oligonucleotides to pinpoint the exact location of the 2′-O-methylation within the fragment. This method allows for both the identification and quantification of 2′-O-methylation at specific sites within an RNA molecule. nih.gov
Data Tables
Comparison of Methodologies for 2'-O-methylation Detection
| Methodology | Principle | Advantages | Limitations |
|---|---|---|---|
| Alkaline Hydrolysis/Periodate Oxidation | Exploits the chemical resistance of the 2'-O-methyl group to cleavage. | Relatively simple and inexpensive. Can be used for selective enrichment. | Indirect detection. Not easily adaptable for high-throughput analysis. |
| Reverse Transcription-Based Methods | Reverse transcriptase stalling at 2'-O-methylated sites, especially at low dNTP concentrations. | High sensitivity, especially when coupled with PCR. Can provide site-specific information. | Prone to false positives and negatives due to RNA secondary structure. Semi-quantitative. mdpi.comnih.gov |
| RNA Fingerprinting | Separation of enzymatically digested RNA fragments by 2D-TLC, with altered mobility of modified fragments. | Can analyze long RNA molecules. Provides positional information. | Labor-intensive. Requires radioactive labeling for high sensitivity. Low throughput. |
| HPLC-MS | Separation of RNA fragments by HPLC followed by mass determination by MS. | High specificity and sensitivity. Allows for both identification and quantification. nih.gov | Requires specialized equipment. Data analysis can be complex. nih.gov |
Quantitative Insights from Advanced Detection Methods
| Method | Quantitative Capability | Reported Performance Metric |
|---|---|---|
| NJU-seq | Quantitative | Can detect methylation levels as low as 1%. cd-genomics.com |
| Nm-REP-seq | Quantitative | Significantly reduces the false-positive rate compared to traditional chromatography methods (which can be >15%). cd-genomics.com |
| RTL-P | Semi-quantitative | Provides a relative measure of methylation levels by comparing PCR amplification under high and low dNTP conditions. mdpi.com |
| RiboMethSeq | Quantitative | Can be used for relative quantification of 2'-O-methylation levels. nih.gov |
Tandem Mass Spectrometry (LC-MS/MS) for Site-Specific Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and accurate analytical technique for the site-specific identification and quantification of 2'-O-methylated ribonucleosides within RNA. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.govnih.gov The process begins with the enzymatic digestion of an RNA sample into smaller fragments or individual nucleosides. This mixture is then introduced into the LC system, which separates the components based on their physicochemical properties, such as hydrophobicity. nih.gov
Following separation, the eluted molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The identification of 2'-O-methylated nucleosides is generally achieved through a two-stage mass analysis (MS/MS). nih.gov In the first stage, precursor ions corresponding to the mass-to-charge ratio (m/z) of a methylated nucleoside are selected. These selected ions are then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage of mass spectrometry. prottech.com
A key diagnostic feature for identifying 2'-O-methylation is the fragmentation pattern, particularly the cleavage of the N-glycosidic bond between the ribose sugar and the nucleobase. nih.gov This fragmentation results in a characteristic neutral loss of the methylated ribose moiety (146 Da), which distinguishes it from the loss of an unmodified ribose (132 Da). nih.gov This highly specific fragmentation allows for the unambiguous detection of ribose-methylated nucleotides. nih.gov LC-MS/MS can be applied to analyze complex mixtures of oligonucleotides from nuclease digests, enabling the localization of modifications within a specific RNA fragment. nih.gov While considered a gold standard for validation, LC-MS/MS can be time-consuming and requires a relatively large amount of starting RNA material. researchgate.net
Advanced Mass Spectrometric Techniques for Monomethylated Nucleoside Isomers
A significant analytical challenge in RNA modification analysis is the differentiation of positional isomers—molecules with the same mass but different modification locations, such as ribose methylation versus base methylation (e.g., 2'-O-methyladenosine [Am] vs. N6-methyladenosine [m⁶A]). nih.gov Standard MS/MS analysis can be insufficient as some isomers produce identical nucleobase product ions. nih.gov Advanced mass spectrometric techniques, coupled with liquid chromatography, have been developed to overcome this challenge.
High-resolution mass spectrometry, such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, which aids in the initial identification of compounds. nih.govmdpi.com The key to distinguishing isomers, however, often lies in their distinct chromatographic behavior and fragmentation patterns under specific conditions. Positional isomers typically exhibit different retention times during LC separation due to differences in their hydrophobicity. nih.gov
Furthermore, specialized fragmentation techniques can produce unique "fingerprints" for different isomers. For instance, higher-energy collisional dissociation (HCD) can generate unique fragmentation spectra that allow for the clear differentiation of isomers like m¹A from m⁶A. researchgate.net Another advanced approach involves chemical derivatization to enhance detection and differentiation. Permethylation is a derivatization strategy that has been adapted for ribonucleoside analysis. nih.gov This process improves the quantitative analysis of ribonucleosides and can help unambiguously characterize isomers like pseudouridine (Ψ) and uridine (B1682114) (U), which generate different precursor and product ions after derivatization. nih.gov These advanced methods provide the accuracy needed to validate findings from high-throughput sequencing and to create a precise map of RNA modifications. nih.gov
High-Throughput Sequencing-Based Methodologies
The study of 2'-O-methylation has been revolutionized by the development of high-throughput sequencing methodologies. These techniques enable the transcriptome-wide mapping of modification sites, providing crucial insights into their prevalence and potential functions. Several platforms have been developed, each leveraging a different chemical or enzymatic property of the 2'-O-methyl group to detect its location.
RiboMeth-seq for Transcriptome-wide Mapping
RiboMeth-seq is a high-throughput method that maps 2'-O-methylation sites based on the chemical principle that the phosphodiester bond located 3' to a 2'-O-methylated nucleotide is more resistant to alkaline hydrolysis than other bonds. oup.comspringernature.comnih.gov The protocol involves the random fragmentation of total RNA using alkaline conditions. oup.comresearchgate.net This process preferentially cleaves the RNA backbone at nucleotides that are not 2'-O-methylated.
Consequently, RNA fragments starting or ending at the +1 nucleotide relative to the modified residue are underrepresented in the sequencing library. oup.com After fragmentation, a specialized library is constructed, and the ends of the sequenced reads are mapped. springernature.comnih.gov The location of a 2'-O-methylation site is identified by a characteristic gap or drop in the coverage of read ends at that specific position. researchgate.net This method provides robust, reproducible detection and allows for a quantitative assessment of the methylation status at a given site. oup.com RiboMeth-seq has been successfully applied to map 2'-O-methylations in ribosomal RNA (rRNA) and has also been adapted for the analysis of transfer RNA (tRNA) species. oup.comspringernature.com A significant advantage of this technique is its high sensitivity, requiring as little as 1 nanogram of total RNA for reliable analysis of rRNA modifications. oup.com
Nm-Seq and 2′OMe-seq Platforms
Nm-seq is a sensitive method for the transcriptome-wide mapping of 2'-O-methylation (Nm) at single-base precision. nih.govresearchgate.net It leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides to periodate oxidation. nih.gov The method involves fragmenting RNA and then using iterative cycles of oxidation, beta-elimination, and dephosphorylation (OED) to remove 2'-hydroxylated nucleotides from the 3' end of the RNA fragments. nih.govresearchgate.netcd-genomics.com This process continues until a 2'-O-methylated nucleotide is exposed at the 3' terminus, as it resists cleavage. researchgate.net A final oxidation-elimination step without dephosphorylation is performed to block fragments ending in a 2'-hydroxyl group from subsequent ligation. nih.govcd-genomics.com This ensures that only fragments ending with a 2'-O-methylated nucleotide are preferentially ligated to an adapter, enriched, and sequenced. cd-genomics.com Nm-seq has been used to uncover thousands of Nm sites in human mRNA and can be adapted to detect modifications at the 3' terminal ends of small RNAs. nih.govresearchgate.netnih.gov
2'OMe-seq is another high-throughput technique that relies on a different principle: the property of 2'-O-methylation to pause or stall reverse transcription (RT) under low concentrations of deoxynucleoside triphosphates (dNTPs). nih.govnih.gov A cDNA library is prepared using reverse transcription with limited dNTPs, which causes the reverse transcriptase enzyme to pause at 2'-O-methylated sites. nih.gov The resulting cDNA fragments are then sequenced, and the positions of the modifications are inferred from the locations of these pauses. However, studies have shown that the methylation ratio of most mRNA Nm sites is relatively low, often below 30%, which can be outside the effective detection limits of methods like 2'OMe-seq. researchgate.net
NJU-seq and Nm-VAQ for Accurate Quantification
To overcome the limitations of previous methods in detecting low-stoichiometry modifications in mRNA, the NJU-seq and Nm-VAQ platforms were developed. biorxiv.orgnih.gov
NJU-seq is an accurate, high-throughput, single-base screening method for identifying 2'-O-methylation (Nm) sites. biorxiv.orgnih.gov This technique is based on the use of an Nm-sensitive RNase that selectively cleaves RNA, allowing for the enrichment and identification of modified sites. nih.gov NJU-seq is particularly effective for detecting Nm sites in mRNA, which are often present at low methylation ratios (1% to 30%) and are missed by other methods. nih.govnih.gov In human and mouse cell lines, NJU-seq has identified thousands of new Nm sites on mRNA. biorxiv.org
Nm-VAQ (Nm Validation and Absolute Quantification) serves as a complementary tool for site-specific validation and quantification of the methylation status of sites identified by high-throughput screens. biorxiv.orgnih.govresearchgate.net This method is based on the principle that a 2'-O-methylated nucleotide in an RNA strand will inhibit cleavage by RNase H when hybridized to a site-specific chimeric DNA/RNA probe. researchgate.net The amount of intact RNA remaining after RNase H treatment is then quantified using quantitative PCR (qPCR). biorxiv.org This approach allows for the accurate and absolute quantification of the Nm ratio at a specific site. biorxiv.org Nm-VAQ has demonstrated high accuracy and consistency, even for targets with low abundance or low methylation ratios. biorxiv.org
| Method Comparison | Principle | Key Advantage | Application |
| NJU-seq | Employs an Nm-sensitive RNase for selective cleavage. | High sensitivity for low-ratio mRNA Nm sites. | High-throughput screening of Nm sites. biorxiv.orgnih.gov |
| Nm-VAQ | Uses RNase H resistance of a RNA/DNA hybrid at the Nm site. | Provides absolute, site-specific quantification. | Validation and accurate quantification of Nm stoichiometry. nih.govresearchgate.netbiorxiv.org |
Application of Nanopore Sequencing for Direct Detection
Direct RNA sequencing using nanopore technology offers a revolutionary approach to detecting RNA modifications, including 2'-O-methylation, without the need for amplification or chemical treatment. nih.govnanoporetech.com This method involves passing a native, full-length RNA molecule through a protein nanopore. As the RNA molecule translocates through the pore, it generates characteristic disruptions in an ionic current. nih.gov
The presence of a 2'-O-methyl group on a ribose sugar alters the electrical signal and the translocation speed (dwell time) of the RNA as it passes through the pore. nih.gov These subtle changes in the raw signal data can be detected and distinguished from those produced by unmodified nucleotides. biorxiv.orgbiorxiv.org
To accurately identify these modifications, machine learning models and bio-computational frameworks, such as NanoNm and Nm-Nano , have been developed. nanoporetech.combiorxiv.orgbiorxiv.orgnih.gov These tools are trained on datasets with known modification sites to recognize the specific signal signatures associated with 2'-O-methylation. biorxiv.orgbiorxiv.orgnih.gov By analyzing the raw signal data from direct RNA sequencing experiments, these models can predict the location of Nm sites with high accuracy at single-molecule and single-nucleotide resolution. nanoporetech.combiorxiv.org This technology enables the study of modification patterns on long RNA molecules, preserving their native context and allowing for the analysis of single-molecule modification profiles. nih.gov
| Nanopore Frameworks | Machine Learning Model | Cell Lines Tested | Reported Accuracy |
| Nm-Nano | XGBoost, Random Forest | HeLa, Hek293 | Up to 93% |
| NanoNm | Machine Learning Tool | Human, Yeast | Enables de novo, single-base resolution mapping |
Bioinformatic Analysis Pipelines and Computational Approaches for 2′-O-methylation Data
The advent of high-throughput sequencing technologies has revolutionized the detection and quantification of RNA modifications, including 2′-O-methylation (Nm). These methods generate vast amounts of data, necessitating sophisticated bioinformatic and computational pipelines to accurately identify and quantify 2′-O-methylated sites across the transcriptome. These pipelines are crucial for processing raw sequencing data, aligning it to reference genomes, and applying statistical models to distinguish true modification signals from experimental noise.
Bioinformatic Pipelines for High-Throughput Sequencing Data
Several high-throughput sequencing methods have been developed to map 2′-O-methylation, each requiring a specialized bioinformatic pipeline for data analysis.
RiboMethSeq Pipeline
One of the most commonly used methods is RiboMethSeq, which relies on the principle that the presence of a 2′-O-methyl group on a ribose moiety protects the adjacent 3′ phosphodiester bond from alkaline hydrolysis or enzymatic cleavage. nih.govfrontiersin.orgsemanticscholar.org This protection results in a characteristic underrepresentation of sequencing reads starting or ending at the modified nucleotide, creating a "gap" in the coverage profile that serves as a signature for 2′-O-methylation. nih.govfrontiersin.orgnih.gov
The bioinformatic analysis of RiboMethSeq data involves several key steps:
Initial Read Processing : Raw sequencing reads are first trimmed to remove adapter sequences and low-quality bases. Tools like Trimmomatic are often used for this purpose. semanticscholar.org
Alignment : The processed reads are then aligned to a reference genome or transcriptome. End-to-end alignment tools such as Bowtie2 are typically employed to ensure precise mapping of the read ends. semanticscholar.org
End Counting : Following alignment, the 5′- and 3′-ends of each mapped read are counted at every nucleotide position. This can be performed using custom scripts or tools like the bedtools suite. nih.govsemanticscholar.org
Score Calculation : To identify and quantify methylation, specific scores are calculated based on the read-end counts. The ScoreMAX is used for the detection of 2′-O-Me residues, while the MethScore provides a quantitative measurement of the methylation level at a given site, showing a theoretical linear dependence from 0 to 1.0. semanticscholar.org An alternative score, ScoreC, can also be used to precisely measure the methylation ratio. nih.govfrontiersin.org Holistic optimization of every step in the pipeline, from read trimming to score calculation, is essential to minimize false-positive signals and improve the accuracy of detection and quantification. nih.govfrontiersin.org
The required sequencing depth for RiboMethSeq analysis depends on the application. While 4–6 million raw reads can be sufficient to evaluate known methylation sites in abundant RNAs like rRNA, the discovery of new candidates requires a higher depth of at least 15 million reads. nih.govfrontiersin.org
RibOxi-seq Pipeline
Ribose oxidation sequencing (RibOxi-seq) is another method that provides single-base resolution. Its key feature is the use of periodate oxidation, which modifies the 3′-ends of non-methylated RNA fragments, rendering them incapable of ligation to sequencing adapters. cd-genomics.comnih.gov This results in a positive signal, where only the fragments with 2′-O-methylated 3′-ends are sequenced. nih.gov
The bioinformatic pipeline for RibOxi-seq involves:
Alignment and Counting : Reads from both oxidized and non-oxidized control samples are aligned to a reference genome, and the 3′-end positions of the aligned fragments are counted. nih.gov
Differential Analysis : The count data is normalized, and statistical packages like DESeq2 are used to compare the oxidized and non-oxidized samples. A significant enrichment of 3′-ends at a specific position in the oxidized sample compared to the control indicates a 2′-O-methylation site. nih.gov
Table 1: Comparison of Bioinformatic Pipelines for 2'-O-methylation Detection
| Feature | RiboMethSeq | RibOxi-seq | Nanopore Sequencing |
|---|---|---|---|
| Principle | Negative signal based on protection from cleavage at the modification site. nih.govfrontiersin.org | Positive signal based on resistance to periodate oxidation, enabling ligation. nih.gov | Direct detection based on altered electrical current signals as RNA passes through a nanopore. cd-genomics.com |
| Key Analysis Step | Calculation of a methylation score (e.g., MethScore) based on the drop in read-end coverage. semanticscholar.org | Differential analysis (e.g., using DESeq2) of read counts between oxidized and non-oxidized samples. nih.gov | Machine learning models (e.g., Xgboost, Random Forest) trained on signal features to predict modification status. biorxiv.org |
| Resolution | Single-nucleotide. cd-genomics.com | Single-nucleotide. nih.gov | Single-molecule. cd-genomics.com |
| Quantification | Provides relative quantification of methylation levels. nih.govsemanticscholar.org | Quantitative through comparison with a control sample. nih.gov | Offers quantitative analysis of methylation stoichiometry. cd-genomics.com |
Computational and Machine Learning Approaches
Beyond standardized pipelines for next-generation sequencing data, novel computational approaches, including machine learning, are being developed to enhance the detection of 2′-O-methylation.
Nanopore Sequencing Analysis
Direct RNA sequencing using nanopore technology offers a distinct advantage by detecting RNA modifications directly as single, long molecules are sequenced. cd-genomics.comthe-innovation.org The presence of a modified base, such as 2′-O-methylribose, causes a characteristic disruption in the electrical current as the RNA strand passes through the nanopore. cd-genomics.com
Computational frameworks have been developed to interpret these signals:
Nm-Nano : This is a bio-computational framework that integrates supervised machine learning models, such as Xgboost and Random Forest, to predict Nm sites from Nanopore data. biorxiv.org The models are trained using features extracted from the raw electrical signal and the corresponding base-called k-mers. biorxiv.org In validation tests, Nm-Nano demonstrated high accuracy in identifying Nm sites in human cell lines. biorxiv.org
Predictive and Quantitative Tools
Other computational tools have been designed to predict 2′-O-methylation sites or improve quantification from specific sequencing methods:
Nm-VAQ : A bioinformatic tool developed for the site-specific quantification of methylation levels from NJU-seq data, achieving high validation rates. cd-genomics.com
H2Opred : This is a hybrid deep learning model that predicts 2′-O-methylation sites by utilizing both sequence and structural features of the RNA, reducing the reliance on purely experimental data. cd-genomics.com
General Bioinformatic Analyses
Regardless of the specific platform used, the output of the primary analysis is typically a list of candidate 2′-O-methylation sites with associated quantification. Downstream bioinformatic analyses are then performed to understand the biological context of these modifications. Common analyses include:
Distribution and Mapping : Determining the distribution of Nm sites across different types of RNA molecules (mRNA, tRNA, rRNA) and within specific transcript regions (e.g., coding sequence, UTRs). cd-genomics.com
Motif Analysis : Searching for consensus sequence motifs surrounding the identified methylation sites to understand sequence determinants of modification. cd-genomics.com
Functional Enrichment Analysis : Performing Gene Ontology (GO) and KEGG pathway enrichment analyses on the genes containing modified sites to identify biological processes and pathways that may be regulated by 2′-O-methylation. cd-genomics.com
Table 2: Key Bioinformatic Tools and Their Functions in 2'-O-methylation Analysis
| Tool | Category | Function | Relevant Pipeline(s) |
|---|---|---|---|
| Trimmomatic | Read Processing | Removes adapter sequences and low-quality bases from raw sequencing reads. semanticscholar.org | RiboMethSeq, RibOxi-seq |
| Bowtie2 | Alignment | Aligns sequencing reads to a reference genome or transcriptome. semanticscholar.org | RiboMethSeq, RibOxi-seq |
| bedtools | End Counting | Counts the 5'- and 3'-ends of mapped reads at each nucleotide position. nih.gov | RiboMethSeq |
| DESeq2 | Differential Analysis | Statistically compares read counts between two conditions (e.g., oxidized vs. non-oxidized) to identify significant differences. nih.gov | RibOxi-seq |
| Nm-Nano | Machine Learning | A framework using models like Xgboost and Random Forest to predict Nm sites from raw Nanopore sequencing signals. biorxiv.org | Nanopore Sequencing |
| H2Opred | Deep Learning | Predicts 2′-O-methylation sites based on RNA sequence and structural features. cd-genomics.com | General Computational |
Regulation of 2′ O Methylation Levels and Dynamics
Transcriptional and Post-transcriptional Control of Methyltransferase Expression
The cellular levels of 2′-O-methylation are intrinsically linked to the expression of the enzymes that catalyze this modification, primarily the methyltransferase Fibrillarin (FBL), which operates within the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. nih.gov The expression of FBL is tightly controlled at both the transcriptional and post-transcriptional levels.
At the transcriptional level, key regulators of cell growth and proliferation directly influence the FBL gene. For instance, the proto-oncogene MYC has been shown to up-regulate FBL expression. Conversely, the tumor suppressor p53 can directly bind to the FBL gene and repress its transcription, which in turn affects downstream processes like translation and cell proliferation. nih.gov This places FBL at a critical nexus of cellular growth control pathways.
Post-transcriptional regulation also plays a significant role, particularly in the availability of the guide snoRNAs that direct FBL to specific RNA sites. The expression of these snoRNAs can be modulated through mechanisms like alternative splicing of their host genes. A notable example is the box C/D snoRNA Snord78, which targets site Gm4593 in 28S ribosomal RNA (rRNA). In adult mouse tissues, levels of both Snord78 and its corresponding methylation mark are lower compared to developmental stages. This downregulation is achieved through differential alternative splicing of its host gene, Gas5 (Growth arrest-specific 5), leading to less efficient processing of the snoRNA from the introns in adult tissues. nih.gov
| Regulator | Target | Effect on Expression | Regulatory Level |
| MYC | FBL | Upregulation | Transcriptional |
| p53 | FBL | Repression | Transcriptional |
| Alternative Splicing | Snord78 | Downregulation in adult tissues | Post-transcriptional |
Role of Methyltransferase-Associated Factors in Enzyme Activity (e.g., EZH2)
The activity of the 2′-O-methylation machinery is further modulated by associated protein factors that can enhance or facilitate its function. A key example is the Enhancer of zeste homolog 2 (EZH2), a protein previously known for its role as a transcriptional repressor within the Polycomb repressive complex 2 (PRC2). nih.govharvard.eduresearchgate.net
Recent research has uncovered a PRC2-independent function for EZH2 in regulating rRNA 2′-O-methylation. nih.govnih.gov EZH2 can directly interact with FBL, the catalytic subunit of the box C/D snoRNP. nih.govnih.govjohnshopkins.edu This interaction is crucial as it strengthens the association between FBL and another core snoRNP protein, NOP56, thereby facilitating the stable assembly of the entire box C/D snoRNP complex. nih.govnih.gov Depletion of EZH2 leads to a global reduction in rRNA 2′-O-methylation at a majority of known sites, a deficit that can be rescued by overexpressing FBL, confirming that EZH2 modulates methylation through its interaction with the FBL-containing complex. nih.gov This function of EZH2 in promoting rRNA methylation is independent of its well-known histone methyltransferase activity and may be a key mechanism through which it drives tumorigenesis in certain cancers. nih.govnih.gov
Another associated factor is the La-related protein 7 (LARP7). This protein facilitates the interaction between box C/D snoRNAs and the U6 small nuclear RNA (snRNA), a critical component of the spliceosome. Depletion of LARP7 results in reduced 2′-O-methylation levels in U6 snRNA, which has functional consequences for processes like spermatogenesis and is linked to the developmental disorder Alazami syndrome. nih.gov
| Associated Factor | Interacting Partner(s) | Function | Outcome |
| EZH2 | Fibrillarin (FBL), NOP56 | Facilitates box C/D snoRNP assembly | Enhanced rRNA 2′-O-methylation |
| LARP7 | Box C/D snoRNAs, U6 snRNA | Facilitates snoRNA-snRNA interaction | Promotes 2′-O-methylation of U6 snRNA |
Dynamic Changes in 2′-O-methylation Patterns in Response to Cellular States (e.g., Stress, Infection)
The landscape of 2′-O-methylation is not static but changes dynamically in response to alterations in the cellular environment, such as stress and pathogen infection. nih.gov These changes represent a critical adaptive mechanism that allows cells to modulate gene expression and respond to new challenges.
During viral infection, 2′-O-methylation serves as a molecular signature to distinguish self from non-self RNA and evade the innate immune system. nih.gov Many viruses that replicate in the cytoplasm have evolved mechanisms to methylate the 5′ cap of their messenger RNA (mRNA). researchgate.netwustl.edu This modification protects the viral RNA from being recognized by host pattern recognition receptors like Mda5. nih.gov Viral mutants that lack 2′-O-methyltransferase activity induce a much stronger type I interferon response because their unmodified RNA is readily detected by the host's innate immune sensors. nih.gov Consequently, these mutant viruses are more sensitive to the antiviral effects of interferon-stimulated genes (ISGs) like the IFIT (Interferon-induced proteins with tetratricopeptide repeats) family of proteins, which restrict the translation of RNAs lacking the cap 2′-O-methylation. researchgate.netwustl.edunih.gov The host cell also utilizes this system, as the transcription of the human mRNA methyltransferase CMTR1 is stimulated by interferon, ensuring that host mRNAs are properly methylated and translated, while foreign viral RNAs are targeted. nih.govnih.govasm.org
Beyond infection, 2′-O-methylation patterns are also dynamic during fundamental cellular processes like development and differentiation, which can be considered changes in cellular state. nih.govku.dkbiorxiv.org Studies have revealed distinct alterations in rRNA 2′-O-methylation profiles between different brain regions and during the differentiation of human embryonic stem cells. nih.govku.dkresearchgate.net These dynamic changes in ribosome modification can influence the translation of specific mRNAs, thereby playing a direct role in regulating cell fate decisions. nih.govku.dkresearchgate.net While direct evidence for dynamic changes in D-Ribose, 2-O-methyl- in response to cellular stress like oxidative stress is still emerging, the principle of methylation dynamics in response to environmental stressors is well-established for other epigenetic marks like DNA methylation. researchgate.netmdpi.comnih.gov
Dysregulation of 2′-O-methylation and its Impact on Cellular Processes
Given the importance of 2′-O-methylation in fundamental cellular processes, it is not surprising that its dysregulation is associated with a variety of human diseases, including cancer and neurological disorders. nih.govnih.govnih.gov Altered methylation patterns can have profound impacts on RNA stability, structure, and function, thereby disrupting normal cellular homeostasis. nih.gov
In the context of cancer, rRNA 2′-O-methylation levels are frequently altered. nih.gov RiboMeth-seq analysis has shown that Nm patterns in rRNA from breast cancer tissues differ significantly from those in normal tissues. nih.gov Often, there is a general decrease in rRNA methylation in cancer cells, which might reflect a decoupling between the high rate of ribosome production in rapidly dividing cells and the capacity of the methylation machinery. nih.gov However, a subset of rRNA sites shows increased methylation, indicating site-specific dysregulation. nih.gov This dysregulated translation is a common feature of cancer, and factors governing rRNA methylation, such as EZH2, are recognized for their role in carcinogenesis. nih.govharvard.eduresearchgate.net
The impact of dysregulated 2′-O-methylation extends to various cellular processes:
Translation: As a prevalent modification in rRNA, 2′-O-methylation is crucial for ribosome stability and translational fidelity. nih.govnih.gov Alterations in rRNA methylation patterns can modulate the intrinsic ability of ribosomes to translate specific mRNAs, thereby affecting the proteome. nih.govpnas.org
Gene Expression: Internal 2′-O-methylation within mRNAs, guided by snoRNAs, can regulate the expression of specific genes. merckmillipore.comelsevierpure.comnih.gov For example, Nm modification in the coding region of the peroxidasin (Pxdn) mRNA was found to increase mRNA abundance while simultaneously inhibiting its translation, thereby fine-tuning the level of the final protein product. merckmillipore.comnih.gov
Splicing: 2′-O-methylation is abundant in small nuclear RNAs (snRNAs), which are core components of the spliceosome. Loss of these modifications can impair spliceosome assembly and alter splicing fidelity. oup.com
Cell Fate Decisions: The dynamic regulation of rRNA 2′-O-methylation during development suggests that its dysregulation can impact cell differentiation and lineage commitment. nih.govku.dkresearchgate.net
Chemical Biology and Synthetic Applications of D Ribose, 2 O Methyl
Synthetic Methodologies for 2′-O-methylated Nucleosides and Oligonucleotides
The synthesis of 2'-O-methylated nucleosides and their subsequent incorporation into oligonucleotides can be achieved through a variety of chemical and enzymatic methods. These approaches are designed to ensure the regioselective methylation of the 2'-hydroxyl group of the ribose sugar, a key step in producing these valuable building blocks for modified RNA synthesis.
Chemoenzymatic and Enzymatic Synthesis Approaches
Enzymatic and chemoenzymatic strategies offer powerful tools for the synthesis of 2'-O-methylated nucleosides and oligonucleotides, often providing high specificity and milder reaction conditions compared to purely chemical methods.
One prominent enzymatic approach involves the use of RNA polymerases to incorporate 2'-O-methylated nucleoside triphosphates (2'-O-Me-NTPs) into growing RNA chains. For instance, T7 RNA polymerase has been shown to successfully incorporate 2'-O-Me-NTPs, allowing for the synthesis of mosaic nucleic acids containing both standard and modified ribonucleotides. researchgate.net This method enables the production of transcripts with a high percentage of 2'-O-methylated nucleotides at multiple positions. researchgate.net
Chemoenzymatic methods combine chemical synthesis with enzymatic reactions to achieve the desired product. An example of this is a strategy for the selective synthesis of 2'-O-methylguanosine from 2-aminoadenosine. This process utilizes the catalyst stannous chloride to direct the regioselective methylation of the 2'-hydroxyl group with diazomethane. The resulting 2'-O-methyl-2-aminoadenosine is then converted to 2'-O-methylguanosine using the enzyme adenosine (B11128) deaminase, which efficiently deaminates the precursor to yield the final product. This approach avoids the need for extensive protecting group chemistry and chromatographic purification of isomers.
Multi-enzyme cascades have also been developed for the synthesis of modified nucleosides. These systems can, for example, utilize a sequence of enzymes such as a ribokinase, a phosphopentomutase, and a nucleoside phosphorylase to convert D-ribose and a modified nucleobase into the corresponding nucleoside. While not exclusively for 2'-O-methylation, these one-pot synthesis platforms demonstrate the potential for complex enzymatic systems in modified nucleoside production.
Regioselective Synthesis Strategies
Achieving regioselectivity in the methylation of the ribose 2'-hydroxyl group is a critical challenge in the chemical synthesis of 2'-O-methylated nucleosides. Several strategies have been developed to address this, often relying on the differential reactivity of the hydroxyl groups or the use of specific catalysts and protecting groups.
A notable strategy involves the use of a stannous chloride catalyst to control the regioselectivity of methylation when using diazomethane. By optimizing reaction conditions, such as the timing of catalyst and reagent addition, it is possible to preferentially achieve methylation at either the 2'- or 3'-hydroxyl position of an unprotected ribonucleoside like 2-aminoadenosine. This method provides a high yield of the desired 2'-O-methylated isomer, which can then be enzymatically converted to the target nucleoside, such as guanosine (B1672433).
Another approach to regioselective 2'-O-alkylation involves the Michael addition reaction. For instance, unprotected adenosine can undergo a smooth and regioselective Michael addition with methyl acrylate (B77674) in the presence of a base to yield the 2'-O-modified product. This demonstrates that under specific conditions, the inherent reactivity of the 2'-hydroxyl group can be exploited for selective modification without the need for protecting groups on the nucleobase.
Traditional chemical synthesis often employs a protecting group strategy to differentiate the various hydroxyl groups on the ribose. This involves a multi-step process of protecting the 5'- and 3'-hydroxyl groups, followed by methylation of the 2'-hydroxyl, and subsequent deprotection. While effective, these methods can be lengthy and require careful purification to separate isomers.
Integration of 2′-O-methyl Ribose into Modified RNA Oligomers
The most prevalent method for incorporating 2'-O-methylated ribonucleosides into RNA oligomers is through solid-phase phosphoramidite (B1245037) chemistry. This technique allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, enabling the precise synthesis of custom RNA sequences with defined modifications.
The key reagents for this process are 2'-O-methyl ribonucleoside phosphoramidites. These are derivatives of the 2'-O-methylated nucleosides (A, C, G, and U) that have been modified with a phosphoramidite group at the 3'-hydroxyl position and a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position. The synthesis of these phosphoramidite monomers is a crucial and often challenging step.
The integration process on an automated DNA/RNA synthesizer follows a four-step cycle for each nucleotide addition:
Detritylation: The acid-labile DMT group is removed from the 5'-end of the growing oligonucleotide chain.
Coupling: The 2'-O-methyl phosphoramidite is activated and couples to the free 5'-hydroxyl group of the chain. This step is typically longer for RNA and modified RNA synthesis compared to DNA synthesis to ensure high coupling efficiency.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
This cycle is repeated until the desired sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed. The 2'-O-methyl groups are stable throughout this process. The final product is then purified, typically by high-performance liquid chromatography (HPLC).
The use of 2'-O-methyl phosphoramidites is compatible with standard DNA/RNA synthesis protocols, making the production of 2'-O-methylated RNA oligomers widely accessible. nih.gov These modified oligomers exhibit increased resistance to nuclease degradation and form more stable duplexes with complementary RNA strands. nih.gov
| Synthesis Step | Description | Key Reagent/Condition |
| Monomer Preparation | Synthesis of 2'-O-methyl ribonucleoside phosphoramidites. | 2'-O-methyl nucleoside, Phosphitylating agent |
| Detritylation | Removal of the 5'-DMT protecting group. | Acidic solution (e.g., trichloroacetic acid) |
| Coupling | Addition of the next 2'-O-methyl phosphoramidite. | Activator (e.g., tetrazole), 2'-O-methyl phosphoramidite |
| Capping | Acetylation of unreacted 5'-hydroxyls. | Acetic anhydride |
| Oxidation | Conversion of phosphite to phosphate. | Iodine solution |
| Cleavage & Deprotection | Release from solid support and removal of protecting groups. | Ammoniacal solution |
| Purification | Isolation of the full-length product. | HPLC |
Applications in Functional Nucleic Acid Research
The unique properties conferred by 2'-O-methyl modifications make them highly valuable in various areas of functional nucleic acid research. The enhanced stability and binding affinity of 2'-O-methylated RNA have led to their use in the development of therapeutic and diagnostic tools.
Construction of Modified siRNAs for Gene Silencing Studies
Small interfering RNAs (siRNAs) are powerful tools for silencing gene expression through the RNA interference (RNAi) pathway. However, unmodified siRNAs are susceptible to degradation by cellular nucleases, limiting their therapeutic potential. The incorporation of 2'-O-methyl modifications is a widely used strategy to enhance the stability and in vivo performance of siRNAs. synoligo.com
Research has shown that the placement and extent of 2'-O-methylation within an siRNA duplex can significantly impact its gene-silencing activity. While extensive modification can sometimes reduce or abolish activity, strategic placement of 2'-O-methyl groups can lead to siRNAs with improved nuclease resistance without compromising their ability to engage the RNA-induced silencing complex (RISC). nih.gov For example, siRNAs with fully 2'-O-methyl-modified sense strands have been shown to be active and can reduce off-target effects that might be caused by the sense strand. nih.gov
The impact of 2'-O-methylation can also be sequence-dependent and influenced by the length of the siRNA guide strand. nih.gov For some sequences, a 2'-O-methyl modification at the 3'-terminus of a 20-nucleotide guide strand was found to negatively affect silencing activity compared to a 2'-fluoro modification at the same position. nih.gov This highlights the need for careful design and empirical testing when developing modified siRNAs.
Furthermore, 2'-O-methyl modifications can help siRNAs evade the innate immune response, which can be triggered by unmodified synthetic RNAs. idtdna.com The combination of 2'-O-methyl modifications with other chemical alterations, such as phosphorothioate (B77711) linkages, can further enhance the nuclease resistance and therapeutic potential of siRNAs. synoligo.com
| Modification Strategy | Rationale | Potential Outcome |
| Full 2'-O-methyl modification of the sense strand | Reduce sense-strand mediated off-target effects and improve stability. | Active siRNA with increased specificity. nih.gov |
| Alternating 2'-O-methyl and unmodified nucleotides | Balance nuclease resistance with RISC compatibility. | Enhanced stability with retained gene-silencing activity. |
| 2'-O-methyl modification at the 3'-overhangs | Protect against exonuclease degradation. | Increased siRNA half-life. |
| Combination with phosphorothioate linkages | Maximize nuclease resistance. | Highly stable siRNAs for in vivo applications. synoligo.com |
Development of Thioaptamers (Dithiophosphate Aptamers)
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. Like other nucleic acid-based tools, their application in biological systems can be limited by their susceptibility to nuclease degradation. Chemical modifications are therefore crucial for developing stable and effective aptamers for therapeutic and diagnostic purposes.
The term "thioaptamer" often refers to aptamers containing phosphorothioate linkages, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur. To further enhance stability and binding properties, these can be combined with other modifications, such as 2'-O-methylation. Aptamers with a dithiophosphate (B1263838) backbone, where two non-bridging oxygens are replaced by sulfur, are also a subject of research.
The combination of a dithiophosphate backbone with 2'-O-methyl substitutions has been explored to create highly nuclease-resistant oligonucleotides. mdpi.com This dual modification strategy leverages the protective effects of both the sugar and backbone alterations. For instance, the combination of dithiophosphate DNA linkages and 2'-O-methyl substitutions has been shown to enhance the anti-tumor activity of an siRNA by promoting a more stable RISC complex. mdpi.com
In the context of aptamers, incorporating 2'-O-methyl modifications into a phosphorothioate or dithiophosphate backbone can significantly increase their serum stability. nih.gov This is critical for in vivo applications where the aptamer needs to circulate for an extended period to reach its target. The systematic introduction of 2'-O-methyl bases into DNA aptamers has been shown to enhance nuclease stability without compromising binding affinity. nih.gov While the direct development of dithiophosphate aptamers containing 2'-O-methyl groups is a more specialized area, the principles of combining backbone and sugar modifications to improve aptamer performance are well-established.
Design of Cap-1 mRNA Constructs for Research Applications
The 2'-O-methylation of the first transcribed nucleotide in messenger RNA (mRNA), creating the Cap-1 structure (m7GpppNm), is a critical modification in higher eukaryotes. biorxiv.orgnih.gov This modification is essential for various biological processes, including mRNA stability, efficient translation, and distinguishing "self" from "non-self" RNA to avoid an innate immune response. biorxiv.orgplos.orgnih.gov To investigate these functions, researchers design and synthesize mRNA constructs with precisely defined 5' cap structures. The inclusion of D-Ribose, 2-O-methyl- at this specific position is fundamental to these research applications.
Synthetic cap analogs are widely used to generate mRNAs with specific cap structures through in vitro transcription (IVT). biorxiv.org For instance, trinucleotide and tetranucleotide cap analogs that already contain the 2'-O-methylated ribose can be chemically synthesized. biorxiv.org These analogs are then incorporated at the 5' end of the mRNA during the IVT process. This methodology allows for the large-scale production of homogenous mRNA populations that are efficiently capped with either Cap-0 (m7GpppN) or Cap-1 (m7GpppNm). biorxiv.orgplos.org
These constructs are invaluable tools for several areas of research:
Immune Evasion: A primary function of the Cap-1 structure is to help the host cell distinguish its own mRNA from foreign RNA, such as that from a virus. nih.gov Cellular proteins like IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1) can recognize and bind to RNAs lacking the 2'-O-methylation (Cap-0), leading to the inhibition of translation. biorxiv.org By creating mRNAs with and without the 2'-O-methyl group, researchers can study the molecular mechanisms of this self-versus-non-self recognition. plos.orgnih.gov
mRNA Stability: The 5' cap structure, including the 2'-O-methylation, protects mRNA from degradation by exonucleases. plos.orgsemanticscholar.org Studies using Cap-1 constructs have demonstrated that this modification can shield the mRNA from decapping and subsequent degradation by enzymes like DXO. plos.orgsemanticscholar.org The presence of the 2'-O-methyl group has been shown to drastically reduce the affinity of DXO for the RNA cap, thereby increasing the transcript's half-life. plos.org
Translation Efficiency: The cap structure is a key recognition site for the translation initiation machinery. By comparing the protein output from mRNAs bearing different cap structures (e.g., Cap-0 vs. Cap-1 vs. Cap-2), scientists can dissect the specific role of 2'-O-methylation in translation efficiency in different cell types. biorxiv.org
Table 1: Comparison of mRNA Cap Structures and Their Properties
| Cap Structure | Chemical Formula | Key Feature | Role in Immune Recognition | Affinity for DXO Enzyme |
|---|---|---|---|---|
| Cap-0 | m7GpppN | N7-methylguanosine | Recognized as "non-self" | High Affinity (Kd ≈ 0.8μM) plos.org |
| Cap-1 | m7GpppNm | 2'-O-methylation on 1st nucleotide | Recognized as "self" nih.gov | Low Affinity (Kd ≈ 25μM) plos.org |
| Cap-2 | m7GpppNmpNm | 2'-O-methylation on 1st & 2nd nucleotides | Recognized as "self" biorxiv.orgmdpi.com | Not fully characterized |
Probing RNA Structure and Function with 2′-O-methylated Analogs
The targeted incorporation of 2′-O-methylated nucleotides serves as a powerful tool to probe the structure and function of RNA. This modification introduces specific chemical and conformational changes that allow researchers to investigate complex RNA biophysics.
Studies on Hoogsteen Base-paired Duplexes
Hoogsteen (HG) base pairs, which involve a 180° flip of the purine (B94841) base relative to the standard Watson-Crick (WC) conformation, are important for DNA replication and repair but are energetically disfavored in A-form RNA duplexes. oup.comoup.comresearchgate.net The reasons for this destabilization are complex and are thought to involve steric clashes within the constrained A-form helix. oup.com
While 2'-O-methylation is not directly responsible for this phenomenon, the 2'-hydroxyl group, where this methylation occurs, is a key factor in defining the A-form geometry of RNA. oup.comresearchgate.net To probe the influence of this group on HG base pairing, studies have been conducted where the 2'-hydroxyl is removed from specific purine nucleotides within an RNA duplex, creating a deoxyribonucleotide substitution. oup.comoup.com
Investigating Nucleotide Modification Influence on RNA Conformation
The 2'-O-methyl group has a profound and direct influence on the local conformation of the RNA backbone. The addition of the methyl group at the 2' position of the ribose sugar introduces steric constraints that favor a specific sugar pucker conformation. nih.govnih.govresearchgate.net
Specifically, 2'-O-methylation biases the ribose sugar equilibrium toward the C3′-endo conformation. nih.govnih.gov This conformation is the characteristic pucker found in nucleotides within a standard A-form RNA helix. nih.gov By pre-organizing the sugar into this conformation, the 2'-O-methyl group reduces the entropic penalty of forming a duplex, thereby thermodynamically stabilizing the RNA helix by an average of approximately 0.2 kcal/mol per modification. nih.govnih.govwikipedia.org
Beyond simple duplex stabilization, 2'-O-methylation can modulate more complex RNA structural dynamics. Studies using the HIV-1 transactivation response (TAR) element as a model system have revealed that 2'-O-methylation can preferentially stabilize alternative or transient RNA structures. nih.govnih.gov In the TAR RNA model, the modification was shown to increase both the population and the lifetime of a low-populated, short-lived "excited state" conformation by up to tenfold. nih.govresearchgate.net This indicates that 2'-O-methylation does not just lock the RNA into a single, stable structure but can alter the dynamic equilibrium between multiple functional conformations. nih.gov This ability to modulate the secondary structural ensemble suggests that 2'-O-methylation can be a mechanism for fine-tuning the biological activity of an RNA molecule. nih.govresearchgate.net
Table 2: Influence of 2'-O-Methylation on RNA Properties
| Property | Effect of 2'-O-Methylation | Mechanism | Reference |
|---|---|---|---|
| Ribose Sugar Pucker | Biases equilibrium toward C3'-endo | Steric repulsion between the 2'-O-methyl group and adjacent atoms in the C2'-endo form. nih.gov | nih.govnih.gov |
| Helix Stability | Increases thermodynamic stability (~0.2 kcal/mol per modification) | Pre-organization of the C3'-endo pucker reduces the entropy loss upon duplex formation. nih.govnih.gov | nih.govnih.govwikipedia.org |
| Conformational Dynamics | Can stabilize alternative, low-population secondary structures | Preferential stabilization of conformations where the modified nucleotide is in a paired, helical state. nih.govnih.gov | nih.govnih.gov |
Emerging Research Directions in D Ribose, 2 O Methyl Biology
High-Resolution Structural Determination of 2′-O-methylated RNA Species
Understanding the precise functional roles of D-Ribose, 2-O-methyl- requires detailed knowledge of how it impacts the three-dimensional structure of RNA. Advances in structural biology techniques are now providing unprecedented, near-atomic resolution views of 2'-O-methylated RNA molecules, particularly within large ribonucleoprotein complexes like the ribosome.
Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has been transformative for studying large biological assemblies. Recent high-resolution cryo-EM structures of the human ribosome have visualized numerous RNA modifications, including dozens of 2'-O-methylation sites. nih.gov These structures reveal that 2'-O-methylation plays a significant role in stabilizing both the local and global structure of rRNA. nih.gov The methyl group on the 2' carbon of the ribose favors a C3'-endo conformation, which is characteristic of nucleotides in a standard A-form RNA helix. oup.com This conformational preference helps to rigidify the sugar-phosphate backbone, contributing to the stability of helical regions and complex tertiary motifs like k-turns and A-minor motifs. nih.gov Cryo-EM analysis has shown that 2'-O-methylated nucleotides are often located in flexible regions of the ribosome, such as bulges and hairpin loops, where they provide crucial structural reinforcement. nih.gov
X-ray Crystallography: X-ray crystallography remains a powerful tool for obtaining high-resolution structures of RNA molecules. While crystallizing large, flexible RNAs can be challenging, this technique has been successfully applied to study smaller RNA duplexes and protein-RNA complexes containing 2'-O-methylated nucleotides. For instance, crystal structures of DNA:2'-O-methyl-RNA heteroduplexes have been determined at high resolution, providing insights into the A-form helical conformation adopted by these hybrids. plos.org To overcome the challenge of RNA degradation during crystallization experiments, researchers sometimes incorporate 2'-O-methyl groups at cleavage sites in ribozymes, which prevents hydrolysis and facilitates structure determination. tandfonline.com Furthermore, selenium can be incorporated into the 2'-methyl group (2'-methylseleno modification) to aid in phasing, a critical step in solving crystal structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is uniquely suited for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from cryo-EM and crystallography. NMR studies on model RNA systems, such as the HIV-1 transactivation response (TAR) element, have shown that 2'-O-methylation can alter the conformational landscape of RNA. oup.com This modification can preferentially stabilize alternative secondary structures, increasing the abundance and lifetime of transient, low-populated "excited states." oup.com This suggests that beyond simple structural stabilization, 2'-O-methylation can act as a modulator of RNA structural dynamics, which is crucial for processes like protein recognition and catalytic activity.
| Technique | Resolution | Key Findings for 2'-O-methylated RNA |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (~2-3 Å) | Visualized dozens of Nm sites in human ribosomes, revealing their role in stabilizing rRNA secondary and tertiary structures, particularly in flexible regions. nih.gov |
| X-ray Crystallography | Atomic (<2 Å) | Determined the A-form helical structure of DNA:2'-O-methyl-RNA hybrids and used Nm to stabilize ribozymes for structural analysis. plos.orgtandfonline.com |
| NMR Spectroscopy | N/A (provides dynamic information) | Showed that Nm can modulate RNA's conformational ensemble by stabilizing alternative, transient structures. oup.com |
Development of Novel Tools for Detection and Manipulation of 2′-O-methylation
Progress in understanding the biological functions of D-Ribose, 2-O-methyl- is critically dependent on the development of sensitive and accurate methods for its detection and quantification, as well as tools for its targeted manipulation. The field has moved from laborious biochemical assays to high-throughput, transcriptome-wide mapping techniques.
High-Throughput Detection Methods: Several next-generation sequencing (NGS)-based methods have been developed to map 2'-O-methylation sites across the transcriptome. These methods exploit the chemical properties conferred by the 2'-O-methyl group.
RiboMethSeq: This technique is based on the principle that the phosphodiester bond adjacent to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. tandfonline.com By performing alkaline fragmentation of RNA followed by sequencing, 2'-O-methylation sites are identified as gaps in sequencing coverage. tandfonline.com
2OMe-seq: This method also relies on alkaline fragmentation but uses a statistical model to more accurately identify and quantify methylation levels at single-base resolution, demonstrating high sensitivity and specificity. oup.comnih.gov
Nm-seq and NJU-seq: These methods utilize an Nm-sensitive RNase, allowing for the direct detection of modification sites. NJU-seq, in particular, has enabled the identification of thousands of new, low-abundance Nm sites in mRNA. nih.gov
Nanopore Sequencing: Direct RNA sequencing using nanopore technology offers a promising avenue for detecting RNA modifications without the need for reverse transcription or amplification. As an RNA strand passes through a nanopore, modified bases cause characteristic disruptions in the electrical current, which can be computationally decoded to map various modifications, including 2'-O-methylation. ingentaconnect.com
Tools for Manipulation: The ability to add or remove specific RNA modifications at will is the next frontier in epitranscriptomics research. While tools for 2'-O-methylation are still emerging, significant progress has been made in editing m6A, providing a blueprint for future technologies.
CRISPR-Cas-based Editors: Researchers have engineered programmable m6A "editors" by fusing a catalytically inactive Cas protein (dCas9 or dCas13) to an m6A writer (e.g., METTL3) or eraser (e.g., ALKBH5). nih.govplos.org Guided by a specific guide RNA, these fusion proteins can be targeted to a specific transcript to add or remove an m6A modification. nih.govplos.org This powerful technology allows for the direct interrogation of the functional consequences of a single modification at a precise location.
Synthetic snoRNAs: For snoRNA-guided modifications like 2'-O-methylation, an alternative approach is the design of synthetic snoRNAs. It has been demonstrated that exogenous snoRNAs can be engineered to guide Nm modifications to novel sites on target RNAs, such as a luciferase reporter transcript. biorxiv.org This approach opens the door to manipulating 2'-O-methylation levels to study their impact on mRNA stability and translation. biorxiv.org
| Tool/Method | Principle | Application |
| RiboMethSeq | Resistance to alkaline hydrolysis | High-throughput mapping of Nm sites, primarily in abundant RNAs like rRNA. tandfonline.com |
| 2OMe-seq | Statistical analysis of alkaline fragmentation patterns | Quantitative, single-base resolution mapping of Nm sites. oup.com |
| NJU-seq | Cleavage by an Nm-sensitive RNase | Sensitive detection of low-abundance Nm sites in mRNA. nih.gov |
| CRISPR-dCas Editors | Fusion of dCas protein with writer/eraser enzymes | Targeted addition/removal of m6A (proof-of-concept for Nm). nih.govplos.org |
| Synthetic snoRNAs | Engineered guide RNAs | Programmable, targeted installation of 2'-O-methylation. biorxiv.org |
Computational Modeling and Prediction of 2′-O-methylation Sites and Effects
The explosion of high-throughput sequencing data has created a need for robust computational tools to predict 2'-O-methylation sites and to model their structural and functional consequences. These in silico approaches complement experimental work by prioritizing candidate sites for validation and generating hypotheses about the mechanisms of Nm function.
Prediction of 2'-O-methylation Sites: Machine learning and deep learning models are increasingly being used to predict 2'-O-methylation sites directly from RNA sequence data. These tools are trained on experimentally validated datasets and learn to recognize sequence motifs and other features associated with methylation.
Early Models (SVM-based): The first computational predictors used algorithms like support vector machines (SVMs) with features based on nucleotide chemical properties and sequence composition. oup.comfrontiersin.org
Deep Learning Approaches: More recent models employ advanced architectures like convolutional neural networks (CNNs) and bidirectional long short-term memory (Bi-LSTM) networks. Tools such as Deep-2'-O-Me and H2Opred use these architectures to learn complex patterns from sequence data. oup.comoup.com
Meta-Learning and Language Models: The latest generation of predictors, such as Meta-2OM and 2OMe-LM , achieve state-of-the-art performance by integrating multiple machine learning models (meta-learning) or by using pre-trained RNA language models that capture the contextual information embedded in RNA sequences. nih.govnih.govnih.gov These models can significantly outperform older methods and provide a powerful tool for scanning entire transcriptomes for potential modification sites. nih.govnih.gov
Prediction of snoRNA-Target Interactions: Since the majority of rRNA and snRNA 2'-O-methylation is guided by C/D box snoRNAs, predicting these snoRNA-RNA interactions is crucial.
snoGloBe: This is a gradient boosting classifier designed to predict the targets of human C/D snoRNAs. It can identify interactions not only with canonical rRNA targets but also with non-ribosomal RNAs, including viral transcripts like that of SARS-CoV-2. oup.com Such tools are essential for uncovering the non-canonical functions of snoRNAs.
Modeling the Effects of 2'-O-methylation: Beyond predicting where a modification occurs, computational modeling aims to predict its impact.
| Tool/Model | Approach | Purpose |
| 2OMe-LM | Pre-trained RNA language model and deep learning | Predicts 2'-O-methylation sites in human RNA from sequence. oup.comnih.govnih.gov |
| Meta-2OM | Meta-learning (combines multiple classifiers) | Accurately identifies 2'-O-methylation sites in human RNA. nih.govplos.org |
| snoGloBe | Gradient boosting classifier | Predicts human C/D snoRNA interaction targets across the transcriptome. oup.com |
| AlphaFold 3 | AI-based structure prediction | Models the 3D structure of biomolecular complexes, including chemically modified RNA. alphafoldserver.com |
Q & A
Q. Methodological Answer :
- Chromatography : Use HPLC or GC-MS with derivatization (e.g., silylation) to separate isomers and reduce interference from other sugars .
- Enzymatic Assays : Leverage substrate-specific enzymes (e.g., ribonate dehydratase) for selective detection .
- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, particularly for methylated positions .
Advanced Research Question: What experimental designs are optimal for studying 2-O-methyl-D-ribose’s role in neuroinflammatory pathways?
Q. Methodological Answer :
- In Vitro Models : Use microglial cell lines exposed to 2-O-methyl-D-ribose to measure pro-inflammatory cytokines (IL-6, TNF-α) and advanced glycation end products (AGEs) via ELISA .
- In Vivo Models : Transgenic mice (e.g., AGE receptor knockouts) to isolate glycation-mediated neuroinflammation .
- Control Variables : Include D-ribose and glucose comparators to distinguish methylated derivative effects .
Advanced Research Question: How can researchers resolve contradictions in studies on 2-O-methyl-D-ribose’s effects on cellular energy metabolism?
Q. Methodological Answer :
- Population Stratification : Differentiate outcomes by cell type (e.g., cardiomyocytes vs. neurons) and metabolic states (hypoxic vs. normoxic) .
- Dose-Response Curves : Test concentrations from 1–50 mM to identify thresholds for ATP enhancement vs. glycation toxicity .
- Meta-Analysis : Pool data using PRISMA guidelines to assess bias in studies with small sample sizes or non-standardized endpoints .
Basic Research Question: What are the stability profiles of 2-O-methyl-D-ribose under varying pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 25°C–60°C and pH 3–9, monitoring degradation via HPLC .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and identify degradation byproducts (e.g., ribose or methyl-glyoxal) .
Advanced Research Question: How does 2-O-methyl-D-ribose interact with co-administered compounds like NAD precursors (e.g., nicotinamide riboside)?
Q. Methodological Answer :
- Synergy Testing : Use factorial design experiments to evaluate additive vs. synergistic effects on NAD+ levels in hepatocytes .
- Enzyme Kinetics : Measure KM and Vmax of NAD synthase with/without 2-O-methyl-D-ribose to assess competitive inhibition .
- Transcriptomics : RNA-seq to identify upregulated pathways (e.g., salvage vs. de novo NAD synthesis) .
Basic Research Question: Which analytical techniques are most reliable for characterizing 2-O-methyl-D-ribose’s stereochemical purity?
Q. Methodological Answer :
- Chiral Chromatography : Use amylose-based columns to resolve enantiomers .
- Polarimetry : Compare optical rotation values to reference standards (e.g., D-ribose vs. 2-O-methyl derivative) .
- X-ray Crystallography : Resolve methyl group positioning in crystal lattices for absolute configuration .
Advanced Research Question: What longitudinal study designs are needed to assess 2-O-methyl-D-ribose’s long-term glycation effects?
Q. Methodological Answer :
- Cohort Design : Track AGE accumulation in animal models over 6–12 months using immunohistochemistry and LC-MS .
- Control Groups : Include AGE inhibitors (e.g., aminoguanidine) to isolate 2-O-methyl-D-ribose-specific effects .
- Outcome Measures : Cognitive testing (e.g., Morris water maze) paired with biomarkers (plasma methylglyoxal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
